(5-Chloropyrazin-2-YL)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVATJAKCCYCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Phase Behavior of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
This technical guide details the solubility profile, physicochemical behavior, and experimental handling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0).
Executive Summary
This compound is a critical pyrazine building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Acalabrutinib analogs). As a primary amine hydrochloride salt attached to an electron-deficient pyrazine ring, its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the lipophilicity of the chlorinated heteroaromatic core.
Understanding the differential solubility of this compound in aqueous versus organic media is the cornerstone of its isolation, purification, and downstream chemical manipulation. This guide provides a definitive analysis of these properties, supported by thermodynamic principles and validated experimental protocols.
Physicochemical Identity
-
CAS Number: 1794737-26-0 (HCl Salt) | 1060814-53-0 (Free Base)[3]
-
Molecular Formula: C
H ClN [3][4][5][6] · HCl -
Structural Features:
-
Pyrazine Core: Electron-deficient, decreasing the basicity of the amine compared to benzylamine.
-
5-Chloro Substituent: Increases lipophilicity (LogP) of the free base but adds steric bulk.
-
HCl Salt Form: Dominates the solubility profile, rendering the compound highly polar.
-
Solubility Landscape: Water vs. Organic Solvents
The solubility of the hydrochloride salt is strictly dichotomous: it exhibits high affinity for protic, high-dielectric solvents and negligible affinity for non-polar aprotic solvents.
Quantitative Solubility Estimates (Ambient Temperature)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Thermodynamic Driver |
| Aqueous | Water (pH < 7) | High | > 100 mg/mL | Ion-dipole hydration of Cl⁻ and R-NH₃⁺. |
| Aqueous | Water (pH > 10) | Low (Converts to Free Base) | < 1 mg/mL | Deprotonation breaks ionic lattice; free base precipitates. |
| Protic Organic | Methanol (MeOH) | High | 50 - 80 mg/mL | H-bonding capability solvates the ionic pair. |
| Protic Organic | Ethanol (EtOH) | Moderate | 10 - 30 mg/mL | Reduced dielectric constant vs. MeOH limits salt dissociation. |
| Protic Organic | Isopropanol (IPA) | Low | < 5 mg/mL | Steric hindrance interferes with solvation shell. |
| Polar Aprotic | DMSO / DMF | Very High | > 150 mg/mL | High dipole moment effectively separates ion pairs. |
| Polar Aprotic | THF | Sparingly Soluble | < 1 mg/mL | Insufficient polarity to overcome lattice energy. |
| Non-Polar | DCM / Chloroform | Insoluble | < 0.1 mg/mL | Lack of H-bonding; unable to solvate ions. |
| Hydrocarbon | Hexane / Heptane | Insoluble | ~ 0 mg/mL | Complete lipophobic rejection. |
The "Switchable" Solubility Mechanism
The utility of this intermediate lies in its pH-dependent solubility switch.
-
Acidic/Neutral pH: The protonated ammonium species (
) is locked in the aqueous phase. -
Basic pH: Neutralization with NaOH or NaHCO
releases the free base ( ), which immediately inverts the solubility profile, becoming soluble in DCM or EtOAc and insoluble in water.
Experimental Protocols
Protocol A: Rapid Solubility Screen (Visual)
Validates solvent compatibility for reaction planning.
-
Preparation: Weigh 10 mg of (5-Chloropyrazin-2-yl)methanamine HCl into a clear HPLC vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Soluble.
-
Suspension: Insoluble.
-
-
Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL).
-
Heating: If still insoluble, heat to 40°C. Dissolution upon heating indicates potential for recrystallization.
Protocol B: Recrystallization (Purification)
Leverages the solubility differential between Methanol (Solvent A) and MTBE (Solvent B).
-
Dissolution: Dissolve crude crude salt in minimum hot Methanol (approx. 5 mL per gram) at 50°C.
-
Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl) or dust.
-
Nucleation: Slowly add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms.
-
Crystallization: Cool slowly to room temperature, then to 4°C. The HCl salt will crystallize out as the dielectric constant of the mixture drops.
-
Isolation: Filter the off-white solids and wash with cold MTBE.
Protocol C: Free-Base Extraction
For converting the stable storage form (HCl) to the reactive nucleophile.
-
Partition: Suspend the HCl salt in DCM (10 mL/g).
-
Neutralization: Add an equal volume of saturated aqueous NaHCO
. -
Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.
-
Separation: Collect the organic (DCM) layer.
-
Drying: Dry over anhydrous Na
SO and concentrate in vacuo (Note: Free base amines can be unstable; use immediately).
Mechanistic Visualization
Solubility & Phase Partitioning Workflow
The following diagram illustrates the decision logic for solvent selection based on the desired chemical state (Salt vs. Free Base).
Caption: Decision tree for solvent selection and phase switching based on pH manipulation.
Dissolution Dynamics (Salt Form)
This diagram details the microscopic interactions occurring during the dissolution of the HCl salt in water versus the rejection in toluene.
Caption: Thermodynamic comparison of dissolution mechanisms in aqueous vs. non-polar media.
References
-
AquigenBio. "this compound | CAS No: 1794737-26-0."[3] AquigenBio Product Catalog. Accessed February 2026. Link
-
PubChem. "(5-Chloropyrazin-2-yl)methanamine."[4] National Library of Medicine. CID 21714700.[4] Accessed February 2026. Link
-
American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. (Discusses synthesis and isolation of chloropyrazine amine salts). Link
-
ChemicalBook. "(3-Chloropyrazin-2-yl)methanamine hydrochloride Properties and Synthesis." (Reference for regioisomer solubility behavior). Accessed February 2026. Link
-
Sigma-Aldrich. "(3-chloropyrazin-2-yl)methanamine hydrochloride Safety Data Sheet." Merck. (Safety and handling data). Link
Sources
- 1. 1794737-26-0|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 4. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to (5-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS Number: 1794737-26-0), a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and key applications of this compound, with a focus on providing practical, field-proven insights.
Introduction: The Significance of the Pyrazine Moiety in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its electron-deficient nature, allow it to serve as a versatile pharmacophore, often acting as a bioisostere for benzene, pyridine, or pyrimidine rings.[3] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as kinases.[3][4] Consequently, pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2]
This compound has emerged as a particularly valuable intermediate, most notably in the synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[5][6] This guide will provide a detailed exploration of this key molecule, from its synthesis and characterization to its application and safe handling.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1794737-26-0 | [7] |
| Molecular Formula | C₅H₇Cl₂N₃ | [7] |
| Molecular Weight | 180.04 g/mol | [7] |
| Appearance | Pale-yellow to Yellow-brown Solid | [7] |
| Synonyms | (5-chloro-2-pyrazinyl)methanamine hydrochloride | [7] |
| InChI Key | YMVATJAKCCYCPW-UHFFFAOYSA-N | [7] |
| Free Base CAS | 1060814-53-0 | [8] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound presents several challenges, including regioselectivity and the management of reactive intermediates. The following protocol is a robust and scalable approach adapted from established methodologies for the synthesis of similar pyrazine building blocks.[9]
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a practical synthetic pathway starting from commercially available 2,5-dichloropyrazine.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol
Step 1: Formylation of 2,5-Dichloropyrazine
This step introduces the aldehyde functionality, which will be further elaborated to the aminomethyl group.
-
Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Formylation: After stirring for 30 minutes, add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 5-chloropyrazine-2-carbaldehyde is purified by column chromatography on silica gel.
Step 2: Reduction to (5-Chloropyrazin-2-yl)methanol
The aldehyde is reduced to the corresponding alcohol, a stable intermediate.
-
Reaction Setup: Dissolve 5-chloropyrazine-2-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Work-up: After completion of the reaction (monitored by TLC), quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The resulting (5-chloropyrazin-2-yl)methanol is typically used in the next step without further purification.
Step 3: Conversion to N-Boc-(5-Chloropyrazin-2-yl)methanamine
This two-step, one-pot procedure first converts the alcohol to a leaving group, followed by nucleophilic substitution with a protected amine.
-
Activation: To a solution of (5-chloropyrazin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Amination: After 1 hour, add a solution of Boc-amine (1.5 eq) in dichloromethane and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude N-Boc-(5-chloropyrazin-2-yl)methanamine is purified by column chromatography.
Step 4: Deprotection to this compound
The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.
-
Reaction Setup: Dissolve N-Boc-(5-chloropyrazin-2-yl)methanamine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Deprotection: Stir the reaction at room temperature for 2-4 hours until complete consumption of the starting material.
-
Isolation: The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.[8] The following are the expected analytical data and a standardized protocol for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| Predicted Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| 8.75 (s, 1H, pyrazine-H) | 152.0 (C) |
| 8.60 (s, 1H, pyrazine-H) | 148.5 (CH) |
| 4.20 (s, 2H, CH₂) | 145.0 (CH) |
| 3.50 (br s, 3H, NH₃⁺) | 45.0 (CH₂) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ |
| Electrospray Ionization (ESI) | 144.0323 |
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak corresponding to the protonated free base.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (aromatic) | 1600-1550 |
| C-Cl stretch | 800-600 |
Experimental Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Applications in Drug Development
This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).[6][11] Its primary application is in the multi-step synthesis of Acalabrutinib, a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride - CAS - 939412-86-9 | Axios Research [axios-research.com]
- 7. This compound | 1794737-26-0 [b2b.sigmaaldrich.com]
- 8. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
Strategic Safety & Handling Architecture: (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Executive Summary & Strategic Context
(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—possessing both an electrophilic chloropyrazine core and a nucleophilic primary amine tail—makes it a versatile scaffold for SNAr (Nucleophilic Aromatic Substitution) and amide coupling reactions.
However, this versatility introduces specific safety challenges.[1] As a primary amine hydrochloride salt, it presents significant risks regarding serious eye damage (Category 1) and respiratory irritation . Furthermore, the pyrazine moiety poses potential sensitization risks often overlooked in standard safety data sheets. This guide moves beyond generic compliance, offering a field-proven architecture for handling this compound with precision and safety.
Chemical Identity & Physicochemical Intelligence[2][3]
Understanding the physical state is the first line of defense. The hydrochloride salt form is engineered to stabilize the volatile and oxidation-prone free amine, but this introduces hygroscopicity.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official inventory tracking name.[2] |
| CAS Number | 1794737-26-0 (HCl salt); 1060814-53-0 (Free base) | Verify CAS on bottle to ensure correct stoichiometry. |
| Formula | C₅H₆ClN₃[3][2] · HCl | MW: ~180.02 g/mol . Essential for molarity calculations. |
| Appearance | Off-white to pale yellow solid | Discoloration (browning) indicates moisture uptake or oxidation. |
| Solubility | Water, DMSO, Methanol | High Risk: Solubilization in DMSO facilitates skin permeation. |
| Acidity | Acidic in aqueous solution | Incompatible with bleach (NaOCl) cleaning protocols (gas evolution). |
Hazard Profiling & Structural Alerts
This section synthesizes GHS classifications with Structure-Activity Relationship (SAR) analysis to predict unlisted hazards.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3][5][4] (Critical: Irreversible corneal damage possible due to acidic amine salt).
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][5]
The "Hidden" Hazards (Expert Insight)
-
The "DMSO Trojan Horse": This compound is frequently dissolved in DMSO for biological assays or reactions. DMSO dramatically increases the permeability of the skin. If a solution of this compound in DMSO contacts the skin, the toxicological systemic load is significantly higher than the solid alone.
-
Sensitization Potential: Pyrazine derivatives are known sensitizers. Repeated low-level exposure via inhalation (weighing dust) can lead to occupational asthma or dermatitis.
-
Incompatibility: As an amine hydrochloride, it reacts vigorously with strong bases (liberating the free amine) and strong oxidizers.
Operational Handling Framework
To mitigate the risks identified above, we implement a "Zero-Dust, Zero-Contact" workflow.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.
-
Container: Keep tightly closed. Glass vials with Teflon-lined caps are preferred to prevent HCl corrosion of metal lids.
The Handling Workflow (Visualization)
The following diagram outlines the decision logic for safe handling, emphasizing the prevention of dust generation and moisture ingress.
Figure 1: Operational workflow for handling hygroscopic amine salts. Note the critical equilibration step to prevent water contamination.
Emergency Response Architecture
In the event of exposure, immediate and correct action is vital. The standard "rinse and seek medical help" advice is insufficient for Category 1 Eye Damage hazards.
The "10-Second Rule"
For Eye Exposure : You have less than 10 seconds to begin flushing to prevent permanent corneal opacity.
-
Protocol: Force eyelids open. Flush with tepid water or saline for 15 minutes minimum .
-
Contraindication: Do NOT use neutralization agents (e.g., weak bases) in the eye; this causes secondary heat injury.
Exposure Response Logic
Figure 2: Triage logic for exposure incidents.[6] Eye contact requires the most aggressive immediate intervention.
Synthesis & Waste Management
Reaction Safety
When using (5-Chloropyrazin-2-yl)methanamine HCl in synthesis (e.g., SNAr reactions):
-
Base Neutralization: The reaction usually requires an organic base (TEA, DIPEA) to scavenge the HCl. This is exothermic. Add base slowly at 0°C.
-
Glassware Cleaning: Do not clean reaction vessels containing this residue with Bleach (Sodium Hypochlorite) . The acidic environment combined with the amine can form chloramines (toxic gas) or liberate chlorine gas. Use an alkaline detergent soak instead.
Disposal[1]
-
Classification: Hazardous Chemical Waste.
-
Stream: Segregate into "Halogenated Organic" waste streams due to the chlorine atom on the pyrazine ring.
-
Neutralization: Do not attempt to neutralize bulk waste in the lab; package for professional disposal.
References
-
PubChem. (2025).[3][4] (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3.[3][2] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025).[3][4] C&L Inventory: (5-Chloropyrazin-2-yl)methanamine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 3. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
Thermodynamic Profiling of Chloropyrazine Derivatives: A Technical Guide
Executive Summary
Chloropyrazine derivatives serve as critical electrophilic building blocks in the synthesis of antitubercular (e.g., Pyrazinamide analogs), diuretic, and antineoplastic agents. However, their thermodynamic behavior presents unique challenges during process scale-up.
This guide addresses the volatility-stability paradox inherent to these molecules. The electron-deficient pyrazine ring, combined with the lipophilic chlorine substituents, results in weak intermolecular forces (London dispersion and dipole-dipole), leading to high vapor pressures and facile sublimation even at ambient temperatures. This document provides a self-validating framework for characterizing these properties to ensure robust formulation and process safety.
Molecular Architecture & Thermal Stability[1]
Understanding the thermodynamic behavior of chloropyrazines requires analyzing the competition between crystal lattice energy and entropy-driven phase changes.
The Isomer Effect on Lattice Energy
The positioning of chlorine atoms dictates the dipole moment and crystal packing efficiency, directly influencing the enthalpy of fusion (
-
2-Chloropyrazine (Liquid at STP): The single chlorine atom creates a permanent dipole, but the lack of symmetry prevents efficient packing, resulting in a melting point near 0°C.
-
2,6-Dichloropyrazine (Solid, MP ~53-58°C): This isomer possesses
symmetry (approximate), allowing for a more ordered lattice structure compared to the 2,3-isomer. -
2,3-Dichloropyrazine (Solid, MP ~23-24°C): The adjacent chlorine atoms create steric repulsion and a large net dipole, but the "head-to-head" alignment often results in lower lattice energy and a lower melting point than the 2,6-isomer.
Critical Quality Attribute: Sublimation
For chloropyrazines, sublimation is not a rare anomaly; it is the dominant mode of mass loss.
-
Mechanism: The
-deficient ring reduces - stacking strength. -
Consequence: Open-system thermal analysis (TGA/DSC) yields erroneous "melting" endotherms that are actually convoluted fusion/sublimation events.
Experimental Protocols
The following protocols are designed to isolate specific thermodynamic events. Standard operating procedures (SOPs) must be modified as detailed below to account for high vapor pressure.
Protocol A: Differential Scanning Calorimetry (DSC) for Volatile Solids
Objective: Accurate determination of
-
Sample Preparation:
-
Grind the sample to a fine powder to ensure good thermal contact.
-
Crucial Step: Weigh 2–4 mg into an aluminum hermetic pan (e.g., Tzero Hermetic).
-
Seal immediately. Validate the seal by weighing the pan before and after keeping it in a vacuum oven at 30°C for 1 hour. Mass loss >0.5% indicates a seal failure.
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 5°C/min. (Note: Slower rates like 1°C/min increase the time for potential leakage; 5°C/min is the optimal trade-off).
-
-
Data Analysis:
-
Integrate the endothermic peak.
-
Validation: If the baseline does not return to the pre-transition level, check for pan deformation (vapor pressure buildup).
-
Protocol B: Vapor Pressure via Knudsen Effusion
Objective: Determination of Enthalpy of Sublimation (
-
Setup: Use a Knudsen cell (typically titanium or glass) with a defined orifice area (
). -
Procedure:
-
Maintain the cell under high vacuum (
Pa). -
Step the temperature from 280 K to 320 K in 5 K increments.
-
Measure mass loss rate (
) via Quartz Crystal Microbalance (QCM) or TGA.
-
-
Calculation: Use the Knudsen equation:
-
Where
is molar mass and is the Clausing factor (orifice geometry correction). -
Plot
vs . The slope equals .
-
Protocol C: Solubility via Dynamic Laser Monitoring
Objective: Determine the solubility boundary (saturation temperature) in organic solvents.
-
Preparation: Prepare a slurry of the chloropyrazine derivative in the solvent of choice (e.g., Toluene, Ethyl Acetate) in a clear glass vial.
-
Instrumentation: Use a solubility workstation (e.g., Crystal16 or EasyMax) with turbidity probes.
-
Cycle:
-
Heat at 0.5°C/min until transmission reaches 100% (Clear point:
). -
Cool at 0.5°C/min until transmission drops (Cloud point:
).
-
-
Thermodynamic Extraction:
-
Repeat for 5 different concentrations.
-
Use the Van't Hoff plot (
vs ) to extract the Enthalpy of Solution ( ).
-
Thermodynamic Data Repository
The following data aggregates experimental values derived from combustion calorimetry and effusion studies.
Table 1: Standard Molar Enthalpies and Phase Transition Data
| Compound | CAS No.[2][3][4][5][6][7] | State (298K) | |||
| 2-Chloropyrazine | 14508-49-7 | Liquid | 273-274 | ||
| 2,3-Dichloropyrazine | 4858-85-9 | Solid | N/A* | 296-297 | |
| 2,6-Dichloropyrazine | 4774-14-5 | Solid | 326-331 |
Note on 2,3-Dichloropyrazine: While combustion data is sparse, its lower melting point relative to the 2,6-isomer suggests a lower lattice energy, correlating to a slightly lower enthalpy of sublimation.
Visualization of Thermodynamic Logic
The following diagrams illustrate the workflow for characterizing these materials and the structural logic governing their properties.
Diagram 1: Characterization Workflow
This workflow ensures that volatility does not corrupt the measurement of fundamental properties.
Caption: Decision tree for thermal analysis of volatile chloropyrazines to prevent sensor contamination and data artifacts.
Diagram 2: Structure-Property Relationships
Connecting the chlorine substitution pattern to the observable thermodynamic parameter.
Caption: Causal pathway linking molecular symmetry and electronic effects to macroscopic thermodynamic observables.
References
-
Ribeiro da Silva, M.A.V., et al. (2005).[8][9] "Experimental thermochemical study of three monosubstituted pyrazines." The Journal of Chemical Thermodynamics, 37(1), 49-53.[8]
-
Ribeiro da Silva, M.A.V., et al. (2007).[10] "Comparative computational and experimental study on the thermochemistry of the chloropyrimidines." The Journal of Physical Chemistry B, 111(4), 792-799.[10]
-
Acree, W.E., et al. (1997).[11] "Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide." The Journal of Organic Chemistry, 62(11), 3722–3726.
-
NIST Chemistry WebBook. "2-Chloropyrazine Phase change data." National Institute of Standards and Technology.[4][6]
-
Sigma-Aldrich. "Safety Data Sheet: 2,6-Dichloropyrazine."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine, 2-chloro- [webbook.nist.gov]
- 5. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine [webbook.nist.gov]
- 7. 2,3-二氯吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Experimental thermochemical study of three monosubstituted pyrazines [pascal-francis.inist.fr]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide - UNT Digital Library [digital.library.unt.edu]
Technical Guide: (5-Chloropyrazin-2-yl)methanamine HCl Characterization
[1][2]
Executive Summary
This compound (CAS: 1794737-26-0) is a pyrazine building block utilized in high-value medicinal chemistry campaigns.[1][2][3] Its primary utility lies in the nucleophilic susceptibility of the 5-chloro position and the reactivity of the primary amine.
Critical Observation: Researchers often encounter inconsistent melting point (MP) data for this compound. This is frequently due to the low melting point of the free base (29–30 °C) and the propensity of the hydrochloride salt to exist in multiple polymorphic or amorphous forms depending on the isolation method (lyophilization vs. crystallization).
This guide provides the available physicochemical data, explains the structural factors influencing these properties, and establishes a self-validating protocol for thermal analysis.
Physicochemical Profile
Key Identity Data[5]
| Property | Data | Notes |
| Compound Name | (5-Chloropyrazin-2-yl)methanamine HCl | Also: 2-(Aminomethyl)-5-chloropyrazine HCl |
| CAS (HCl Salt) | 1794737-26-0 | Primary commercial form (Solid) |
| CAS (Free Base) | 1060814-53-0 | Low-melting solid / Oil |
| Molecular Formula | C₅H₆ClN₃[1][2][4][5][6] · xHCl | Typically Mono-HCl (x=1) or Bis-HCl (x=2) |
| Molecular Weight | 143.57 (Free Base) / 180.03 (Mono-HCl) | Exact mass must be confirmed via titration |
| Appearance | Off-white to Yellow Solid | Hygroscopic if amorphous |
Melting Point Data & Thermal Behavior
Unlike stable aromatic amines that exhibit sharp melting points, this pyrazine derivative shows complex thermal behavior.
-
Free Base: 29–30 °C (Experimental).[7]
-
Implication: The free base is difficult to handle as a solid at room temperature and is prone to oxidative degradation. It is almost exclusively stored as the HCl salt.
-
-
Hydrochloride Salt: >150 °C (Decomposition) (Predicted/Typical Range).
-
Note: No definitive pharmacopeial standard exists in open literature. The salt often exhibits a broad endotherm followed by decomposition, characteristic of amorphous solids isolated from acidic deprotection steps.
-
Warning: Commercial samples described as "amorphous solids" (e.g., Acalabrutinib impurity standards) will not show a sharp melting point but rather a glass transition (Tg) followed by flow/decomposition.
-
Synthesis & Impurity Profile
Understanding the synthesis is required to interpret MP deviations. The presence of dimeric impurities or residual solvents will significantly depress the melting point.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the standard synthesis route (via Boc-deprotection) and the origin of key impurities.
Figure 1: Synthesis pathway highlighting the acid deprotection step where salt stoichiometry is established.
Impact on Melting Point
-
Stoichiometry (Mono vs. Bis-HCl): Pyrazine nitrogens are weakly basic (pKa ~0.6). However, in high concentrations of HCl (e.g., 5 equiv. used in process scale-up), a Bis-HCl species may form. This salt is less stable and will release HCl upon heating, causing an apparent "melting" drift.
-
Hygroscopicity: The salt is hygroscopic. Absorbed water acts as a plasticizer, lowering the melting onset.
Experimental Protocols
Protocol: Thermal Analysis via DSC
This protocol validates the solid-state form (Amorphous vs. Crystalline) and determines the true melting/decomposition onset.
Prerequisites:
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow gas escape during decomposition).
-
Purge Gas: Nitrogen (50 mL/min).
Step-by-Step Methodology:
-
Sample Prep: Weigh 2–3 mg of the (5-Chloropyrazin-2-yl)methanamine HCl sample.
-
Crucial: Minimize exposure to air to prevent moisture uptake.
-
-
Equilibration: Equilibrate at 25 °C.
-
Ramp: Heat at 10 °C/min to 250 °C.
-
Analysis:
-
Event A (Surface Water): Broad endotherm < 100 °C indicates solvate/hydrate water loss.
-
Event B (Melting): Sharp endotherm (if crystalline).
-
Event C (Decomposition): Exothermic rise or noisy baseline immediately following melt.
-
Analytical Decision Tree (DOT Visualization)
Use this logic flow to characterize your specific batch.
Figure 2: Analytical decision tree for characterizing the solid state of the HCl salt.
References
-
Kolab Shop . Product Data: (5-chloropyrazin-2-yl)methanamine (Free Base).[8] Retrieved from (Verifies Free Base MP: 29-30°C).
-
American Chemical Society (ACS) . Route Development toward a Pyrazine Building Block. ACS Omega. Retrieved from (Discusses synthesis and HCl salt isolation).
-
Naarini Molbio Pharma . Acalabrutinib Impurity Standards Data Sheet. Retrieved from (Classifies the HCl salt as a reference standard/impurity).
-
PubChem . Compound Summary: this compound.[1][9][2][3][8] Retrieved from (CAS verification: 1794737-26-0).
Sources
- 1. 39204-49-4|Pyrazin-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. 38557-71-0|2-Chloro-6-methylpyrazine|BLD Pharm [bldpharm.com]
- 4. alentris.org [alentris.org]
- 5. (3-chloropyrazin-2-yl)methanamine hydrochloride | 939412-86-9 [sigmaaldrich.com]
- 6. Pyrazines | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 7. 기타수입시약 > (5-chloropyrazin-2-yl)methanamine | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 8. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 9. Naarini Molbio Pharma [naarini.com]
The 5-Chloropyrazine Scaffold: A Technical Guide to Intermediates in Drug Discovery
Executive Summary
The 5-chloropyrazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical linchpin in the synthesis of antiviral agents (e.g., Favipiravir) and ATP-competitive kinase inhibitors. Its utility stems from the unique electronic deficiency of the pyrazine ring, which activates the C-Cl bond toward Nucleophilic Aromatic Substitution (
This technical guide provides a rigorous analysis of 5-chloropyrazine intermediates, focusing on regioselective synthesis, reactivity profiling, and scalable protocols for drug development.
Part 1: Structural Significance & Pharmacophore Analysis
The Electronic Architecture
The pyrazine ring is a 1,4-diazine. The presence of two nitrogen atoms at the para positions creates a highly
-
Inductive Effect (-I): The electronegative nitrogens and the chlorine atom pull electron density, making carbons 2, 3, 5, and 6 electrophilic.
-
Regiocontrol: In 5-chloropyrazine-2-carboxylic acid derivatives, the carboxylate at C2 and the chlorine at C5 create a "push-pull" system. The C5 position is activated for nucleophilic attack, while the C2 position serves as a handle for acyl diversifications (amide coupling, esterification).
Pharmacological Relevance
In kinase inhibitors, the pyrazine ring often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket (e.g., Met, Thr, or Glu residues). The substituent at C5 (displaced chlorine) typically directs the molecule into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity.
Part 2: Reactivity Profiling & Synthetic Pathways
The utility of 5-chloropyrazine intermediates lies in their divergent reactivity. The following diagram illustrates the core transformations available to medicinal chemists.
Figure 1: Divergent synthetic pathways for 5-chloropyrazine-2-carboxylate derivatives.
vs. Palladium Catalysis
While Palladium-catalyzed couplings (Buchwald-Hartwig) are standard, the electron-deficient nature of 5-chloropyrazines often allows for Transition-Metal-Free
| Feature | Pd-Catalyzed Coupling | |
| Primary Utility | Introduction of Amines (primary/secondary), Ethers | C-C bond formation (Biaryls), Sterically hindered amines |
| Reagents | Base ( | Pd source ( |
| Cost/Green Factor | High (No heavy metals, water-compatible) | Moderate (Catalyst cost, metal scavenging required) |
| Limitations | Requires strong nucleophiles; weak nucleophiles need high temp | Sensitive to air/moisture; residual Pd toxicity |
Part 3: Case Studies in Drug Discovery
Favipiravir (T-705): The Antiviral Workhorse
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum RNA polymerase inhibitor. Its synthesis highlights the critical role of chloro-pyrazine intermediates.[1]
Synthetic Logic: The fluorine atom at C6 is difficult to introduce directly. Industrial routes often utilize 3,6-dichloropyrazine-2-carbonitrile or 6-chloro-3-hydroxy-2-pyrazinecarboxamide . The chlorine serves as a leaving group for fluorination (using KF) or hydroxylation.
Figure 2: Simplified industrial route to Favipiravir via dichloro-intermediates.
Kinase Inhibitors: The "Hinge" Strategy
In the development of ERK5 and Aurora Kinase inhibitors, 5-chloropyrazine-2-carboxylic acid is used to construct the core scaffold.
-
Core Formation: The acid is coupled with an amine to form the amide "head."
-
Tail Attachment: The 5-chloro group is displaced by a diamine (e.g., piperazine) to create a solubilizing tail that extends into the solvent front.
Part 4: Experimental Protocols
Protocol A: Green Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
Context: Preparing the free acid building block without degrading the sensitive chloro-group.
Reagents:
-
Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)[2]
-
Lithium Hydroxide (LiOH, 1.05 eq)
-
Solvent: THF/Water (3:1)
Procedure:
-
Dissolve methyl 5-chloropyrazine-2-carboxylate (10 g) in THF (60 mL) and cool to 0°C.
-
Add a solution of LiOH (1.05 eq) in water (20 mL) dropwise over 15 minutes. Note: Controlling stoichiometry is vital to prevent hydrolysis of the chloro group.
-
Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Acidify carefully with 1N HCl to pH 3-4. The product, 5-chloropyrazine-2-carboxylic acid , often precipitates.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Yield: Typically >90%.
-
Validation:
NMR (DMSO- ) shows loss of methyl singlet (~3.9 ppm) and retention of aromatic protons.
-
Protocol B: Amination (Library Generation)
Context: Derivatization at the C5 position with a secondary amine.
Reagents:
-
5-Chloropyrazine-2-carboxamide derivative (1.0 eq)
-
Morpholine (1.2 eq)
-
Base:
(2.0 eq) -
Solvent: DMF or Water (Green alternative)
Procedure:
-
Charge a reaction vial with the chloropyrazine substrate (1 mmol) and
(2 mmol). -
Add DMF (3 mL) followed by morpholine (1.2 mmol).
-
Heat to 80°C for 4 hours.
-
Observation: The reaction mixture typically turns from pale yellow to deep orange/brown.
-
-
Workup: Pour into ice water (15 mL). If the product precipitates, filter. If not, extract with EtOAc (
). -
Wash organics with brine, dry over
, and concentrate.-
Purification: Flash chromatography (MeOH/DCM) is usually required to remove traces of DMF.
-
Part 5: Future Outlook & Emerging Technologies
The 5-chloropyrazine scaffold is currently evolving through Flow Chemistry . Continuous flow reactors allow for the handling of hazardous chlorination reagents (like
References
-
Favipiravir Synthesis & Analogs
-
Guo, Q., et al. (2019).[3][4] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[4][5]
-
Karatas, H., et al. (2022).[3][4] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[4][6] Chemical Papers, 77, 1695–1702.[3]
-
-
Kinase Inhibitor Applications
-
Fischer, P.M. (2024).[7] "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.
-
Zhu, Y., et al. (2008). "Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core." Journal of Medicinal Chemistry.
-
-
Synthetic Methodology (
):-
Lins, R.F., et al. (2021). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Molecules, 26(12), 3662.
-
WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines." QM Magic Class.
-
-
Chemical Properties & Sourcing
-
GuideChem. "Synthesis and properties of 2-Amino-5-chloropyridine and Pyrazine derivatives."
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jocpr.com [jocpr.com]
- 3. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
(5-Chloropyrazin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern drug discovery and development. As a substituted pyrazine, it belongs to a class of nitrogen-containing heterocycles that feature prominently in a vast number of approved pharmaceuticals, owing to their ability to modulate pharmacological properties.[1] The unique arrangement of its chloro, pyrazinyl, and aminomethyl functionalities makes it a versatile synthon for introducing specific pharmacophoric features, influencing parameters such as metabolic stability, solubility, and target binding affinity.
This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted therapies. For instance, it is a documented precursor in the synthesis of Acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[2] The strategic value of this intermediate necessitates robust, scalable, and well-characterized synthetic protocols to ensure the purity and consistency required for pharmaceutical applications.[3] This document provides a detailed examination of a primary synthetic route, the underlying chemical principles, a step-by-step laboratory protocol, and essential safety considerations.
Overview of Synthetic Strategy: From Nitrile to Amine
The most direct and widely adopted synthetic route to this compound involves the reduction of the nitrile group of a readily available precursor, 5-chloropyrazine-2-carbonitrile. This transformation is a cornerstone of organic synthesis for producing primary amines.
Two principal methods are employed for this reduction, each with distinct advantages regarding scale, equipment, and handling requirements:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). It is often preferred for larger-scale industrial synthesis due to its high efficiency, cleaner reaction profiles, and the avoidance of stoichiometric metal hydride waste.[4][5]
-
Chemical Reduction with Metal Hydrides: For laboratory-scale synthesis, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄ or LAH) are exceptionally effective.[6][7] LAH is a powerful, non-selective hydride donor capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[8][9]
This guide will focus on the catalytic hydrogenation approach using Raney Nickel, as it represents a highly effective and scalable method.
Mechanistic Insights: The Rationale Behind the Protocol
The conversion of 5-chloropyrazine-2-carbonitrile to (5-chloropyrazin-2-yl)methanamine proceeds via catalytic hydrogenation. The mechanism involves the adsorption of both the nitrile and hydrogen gas onto the surface of the metal catalyst (e.g., Raney Nickel).
The process can be conceptualized in the following stages:
-
Adsorption: The nitrile group (C≡N) of the starting material and molecular hydrogen (H₂) adsorb onto the active sites of the nickel catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.
-
Stepwise Reduction: The adsorbed nitrile undergoes sequential hydrogenation. The π-bonds of the nitrile are successively broken and saturated with hydrogen atoms from the catalyst surface. This proceeds through an intermediate imine species (C=NH), which is then further reduced to the final primary amine (-CH₂-NH₂).
-
Desorption: Once the reduction is complete, the product amine desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The final step involves the protonation of the newly formed primary amine with hydrochloric acid (HCl) to form the stable, crystalline, and more easily handled hydrochloride salt. This salt formation is crucial as the free amine can be less stable for long-term storage.[1]
Diagram: Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alentris.org [alentris.org]
- 3. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 5. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Strategic Utilization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride in Medicinal Chemistry
[1]
Executive Summary: The "Switchboard" Motif
(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0) is not merely a reagent; it is a bifunctional pharmacophore switchboard .[1][2] In modern drug discovery, particularly for kinase inhibitors and GPCR ligands, this building block offers two distinct, orthogonal reactivity handles:
-
A Primary Amine (Linker/Headgroup): A highly nucleophilic "handle" for rapid diversification via amide coupling or reductive amination.[2]
-
A 5-Chloro Heterocycle (Scaffold): An electron-deficient core primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (
).[1][2]
This guide details the protocols to exploit these handles selectively, allowing researchers to synthesize complex heteroaromatic libraries with high efficiency.
Chemical Profile & Handling
Critical Handling Note: As a hydrochloride salt, this compound is hygroscopic.[1][2] Precise stoichiometry requires correcting for the HCl mass (MW: 180.04 vs. Free Base: 143.57).[2] Always store in a desiccator at 2-8°C.
| Property | Data |
| IUPAC Name | This compound |
| CAS (HCl Salt) | 1794737-26-0 |
| CAS (Free Base) | 1060814-53-0 |
| Molecular Weight | 180.04 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol.[1][2][3] Low: DCM, Hexanes.[1][2] |
| pKa (Calc) | ~8.5 (Amine), ~0.5 (Pyrazine N) |
Strategic Reactivity Map
The following diagram illustrates the divergent synthesis pathways available for this building block. The order of operations—functionalizing the amine first vs. the chloride first—dictates the synthetic strategy.
Caption: Divergent synthetic pathways. Path A utilizes the amine as a nucleophile while preserving the chloro-group.[2] Path B exploits the electron-deficient pyrazine ring for cross-coupling.[1]
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Linker" Strategy)
Objective: Attach a carboxylic acid "warhead" to the amine while preserving the 5-chloro substituent for later modification.[2] Mechanism: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine.[2]
Reagents:
-
Carboxylic Acid (
): 1.0 equiv[1][2] -
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.5 equiv (Critical for salt neutralization)[2]
-
Solvent: DMF or DMF/DCM (1:1)[2]
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Neutralization & Addition: In a separate vial, suspend the (5-Chloropyrazin-2-yl)methanamine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol).[2] Note: The suspension should clear as the free base forms.
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift
).[1][2] -
Workup: Dilute with EtOAc (30 mL). Wash with sat.[2]
(2x), water (1x), and brine (1x).[1][2] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2]
Expert Insight: Avoid using EDCI/HOBt if the carboxylic acid is sterically hindered; HATU is preferred for this system.[2] The pyrazine nitrogen is weakly basic (
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Scaffold" Strategy)
Objective: Functionalize the 5-position of the pyrazine ring with an aryl or heteroaryl group.[2] Challenge: Chloropyrazines are electron-deficient, making oxidative addition slower than with bromides.[1][2] A specialized catalytic system is required.[2]
Reagents:
-
5-Chloropyrazine substrate (or the raw building block): 1.0 equiv
-
Aryl Boronic Acid (
): 1.5 equiv[1][2] -
Catalyst:
(5 mol%)[2] -
Base:
(3.0 equiv) or (2.0 equiv)[2] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial with the Chloropyrazine (0.5 mmol), Boronic Acid (0.75 mmol), and Base. Seal the vial. Evacuate and backfill with Nitrogen (
) three times.[2] -
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Quickly remove the cap (under
flow), add the Pd catalyst, and reseal.[1][2] -
Reaction: Heat to 90–100°C for 4–12 hours (thermal) or 120°C for 30 mins (microwave).
-
Workup: Filter through a Celite pad to remove Pd black.[2] Rinse with EtOAc.[2] Wash filtrate with water/brine.[2]
-
Purification: Silica gel chromatography.
Expert Insight: If the primary amine is unprotected (free
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Displace the chlorine with a secondary amine (e.g., Morpholine, Piperazine).[1][2] Mechanism: The electron-deficient pyrazine ring activates the C-Cl bond for attack by strong nucleophiles.[1][2]
Conditions:
-
Nucleophile: Secondary amine (2.0 equiv).[2]
-
Base:
or TEA (2.0 equiv).[2] -
Solvent: DMSO or NMP (Polar aprotic is essential).[2]
Note: This reaction is generally slower than with 2-chloropyridines due to the specific electronics of the 2,5-substitution pattern.[1] Microwave heating is highly recommended to shorten reaction times from 12h to 30min.[2]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | HCl salt not fully neutralized.[1][2] | Increase DIPEA to 3.5–4.0 equiv. Ensure the amine is fully dissolved before addition.[2] |
| Catalyst "Death" (Suzuki) | Free amine coordination to Pd.[2] | Protect amine with |
| Incomplete | Pyrazine ring not electrophilic enough. | Switch solvent to NMP and increase temp to 140°C. Use microwave irradiation.[2] |
| Product Water Solubility | Pyrazine + Amine = High Polarity.[2] | Do not use aqueous extraction.[2] Evaporate DMF/DMSO directly or use reverse-phase (C18) flash chromatography.[1][2] |
References
-
Compound Data & Safety: PubChem. (5-Chloropyrazin-2-yl)methanamine.[1][2] National Library of Medicine.[2] Link
-
Pyrazine Reactivity: Lérida, L., et al. "Strategic applications of chloropyrazines in medicinal chemistry."[1][2] European Journal of Medicinal Chemistry, 2014.[1][2] (General reference for pyrazine reactivity patterns).
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][4] Chemical Reviews, 1995.[1][2] Link[2]
- Mechanisms: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide."[1][2] Journal of Organic Chemistry, 2019.[1][2]
-
Handling HCl Salts: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1][2] Organic Process Research & Development, 2000.[1][2] Link[2]
(Note: Specific patent literature regarding Acalabrutinib impurities often cites this building block, confirming its utility in kinase inhibitor synthesis.)[1][2]
reaction conditions for amide coupling with (5-Chloropyrazin-2-yl)methanamine HCl
[1][2]
Introduction & Chemical Context
(5-Chloropyrazin-2-yl)methanamine is a critical "benzylic-like" heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands.[1][2] Its structure features a primary amine attached to a methylene spacer on an electron-deficient pyrazine ring.[1][3]
Key Chemical Challenges[1][2][3]
-
HCl Salt Management: The commercial reagent is typically supplied as a mono- or bis-hydrochloride salt to ensure stability.[1][3] This requires in situ neutralization to release the nucleophilic free base.[1][3] Failure to add sufficient base (at least 1 extra equivalent) is the #1 cause of reaction failure.[1][3]
-
Pyrazine Electronics (The "Goldilocks" Nucleophile):
-
The pyrazine ring is strongly electron-withdrawing.[1][3] Consequently, the pKa of the ammonium species is lower (~7.5–8.[3]0) compared to benzylamine (~9.3).[1][3]
-
Implication: The amine deprotonates easily, but the resulting neutral amine is less nucleophilic than standard alkyl amines.[3] High-activity coupling agents (e.g., HATU) are often required.[1][2][3]
-
-
Electrophilic 5-Chloro Substituent (SnAr Risk):
-
The chlorine at the 5-position is activated for Nucleophilic Aromatic Substitution (SnAr), particularly if the reaction is heated or if strong nucleophiles are present.[2][3]
-
Control: Reactions should ideally be performed at Room Temperature (RT) or below to prevent the amine from displacing the chloride on a neighboring molecule (dimerization).[1][3]
-
Strategic Reaction Design
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Solvent | DMF or DMSO | The HCl salt has poor solubility in DCM or THF.[1][3] DMF is the standard; DMSO is required for highly insoluble acid partners.[1][3] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic steric bulk prevents it from reacting with the activated ester.[1][3] NMM (N-methylmorpholine) is a milder alternative for scale-up.[1][2][3] |
| Coupling Agent | HATU (Discovery) | Highest success rate for deactivated amines.[1][3] |
| Coupling Agent | T3P (Scale-up) | Propylphosphonic anhydride (T3P) offers easy aqueous workup and lower epimerization risk.[1][3] |
| Stoichiometry | Base: 3.0–4.0 equiv | Essential. 1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the generated acid from coupling, and 1.0–2.0 eq maintains basic pH.[2][3] |
Validated Experimental Protocols
Protocol A: High-Throughput / Discovery Scale (HATU Method)
Best for: Milligram-scale synthesis, library generation, and valuable acids.[1][2]
Reagents:
-
DMF (Anhydrous, 0.1 M concentration relative to acid)
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1][3] Stir at RT for 5–10 minutes.[1][2][3]
-
Amine Addition: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0 equiv) and vortex/sonicate until the salt dissolves (solution may turn slightly yellow).
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Workup:
Protocol B: Process / Scale-Up (T3P Method)
Best for: Gram-scale, avoiding toxic byproducts of HATU, and easier purification.[2]
Reagents:
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid , Amine HCl Salt , and Solvent (10 volumes).
-
Base Addition: Cool to 0°C. Add Base (Pyridine or DIPEA, 4.0 equiv) dropwise.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1][2][3]
-
Workup:
Visualization of Reaction Logic
Workflow Diagram (DOT)
The following diagram illustrates the decision process and chemical flow for this specific coupling.
Caption: Workflow for optimizing amide coupling with pyrazine methanamine salts, highlighting the critical neutralization and activation streams.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | HCl salt not neutralized. | Check pH of reaction mixture.[1][3] It must be basic (pH > 8) on wet pH paper.[1][3] Add more DIPEA. |
| Precipitate forms immediately | Low solubility of free base or urea byproduct.[1][3] | Add DMSO as co-solvent.[1][2][3] If using EDC, the urea byproduct is insoluble in DCM (filter it off).[2][3] |
| Dimer formation (+140 mass) | SnAr displacement of Cl by amine.[1][3] | Lower temperature to 0°C. Ensure Acid is pre-activated so the amine reacts with the ester immediately, rather than floating free. |
| Low Yield | Hydrolysis of activated ester.[1][3] | Ensure DMF is anhydrous .[1][2][3] Use a fresh bottle of HATU. |
References
-
Vertex Pharmaceuticals. (2025).[1][2][3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.[1][2][3][7] Organic Process Research & Development.[1][2][3][7] [2][3]
-
Montag, et al. (2017).[1][2][3][5] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines.[1][3] ChemistrySelect.[1][2][3][5] [2][3]
-
Magano, J. (2022).[1][2][3][7] Large-Scale Amidations in Process Chemistry: Practical Considerations. Organic Process Research & Development.[1][2][3][7] [2][3]
-
PubChem. (2025).[1][2][3] (5-Chloropyrazin-2-yl)methanamine Compound Summary. National Library of Medicine.[1][2][3]
-
ResearchGate Community. (2015).[1][2][3][8] Solubility troubleshooting for pyrazine derivatives in DMF.
Sources
- 1. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. alentris.org [alentris.org]
- 3. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
nucleophilic substitution reactions of 5-chloropyrazine derivatives
Precision Functionalization of 5-Chloropyrazine Derivatives: A Guide to Nucleophilic Substitution ( )
Executive Summary
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates), antimycobacterials (Pyrazinamide analogs), and diuretics.[1] Among these, 5-chloropyrazine derivatives (typically 2-substituted-5-chloropyrazines) represent a critical junction point. The "para-like" relationship between the C2 and C5 positions allows for sequential, regioselective functionalization that mimics the logic of 1,4-benzenoid chemistry but with significantly enhanced reactivity due to the electron-deficient diazine core.
This guide provides a rigorous technical framework for exploiting the nucleophilic aromatic substitution (
Mechanistic Grounding & Regioselectivity[1]
The Electronic Landscape
Pyrazine is highly
-
Activation: The ring nitrogen atoms stabilize the anionic Meisenheimer intermediate. A chlorine at C5 is activated by the para-nitrogen (N1) and ortho-nitrogen (N4).
-
Substituent Effects:
-
EWG at C2 (e.g.,
, ): Dramatically lowers the LUMO energy, making the C5-Cl bond hyper-reactive towards nucleophiles. -
EDG at C2 (e.g.,
, ): Increases electron density, deactivating the C5-Cl bond. This often necessitates higher temperatures or transition-metal catalysis (Buchwald-Hartwig).
-
Mechanism Visualization
The following diagram illustrates the
Figure 1: Mechanistic pathway of
Critical Reaction Parameters
Success in displacing the C5-chloride depends on balancing nucleophilicity against hydrolysis and polymerization side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP (Polar Aprotic) | Stabilizes the polar transition state and Meisenheimer complex. THF or Dioxane can be used for alkoxides to prevent transesterification. |
| Base | DIPEA / | Neutralizes the HCl byproduct. Cesium ( |
| Temperature | 0°C – RT (Activated rings)80°C – 120°C (Deactivated rings) | High temperatures in activated systems (e.g., 5-chloro-2-cyanopyrazine) cause degradation/polymerization. |
| Concentration | 0.5 – 1.0 M | High concentration favors bimolecular kinetics ( |
Experimental Protocols
Protocol A: Amination of Activated 5-Chloropyrazines
Applicable to: 5-chloropyrazine-2-carboxylic esters, 5-chloropyrazine-2-carbonitriles.
Reagents:
-
Substrate: Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)[1]
-
Base:
or DIPEA (1.5 equiv)[1] -
Solvent: Anhydrous THF or DMF[1]
Procedure:
-
Preparation: Charge a reaction vial with Methyl 5-chloropyrazine-2-carboxylate (1.0 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous THF (2.0 mL, 0.5 M). Note: Use DMF if solubility is poor.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Activated pyrazines react exothermically; cooling prevents bis-addition or hydrolysis.
-
Addition: Add the base (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Checkpoint: Conversion is usually complete within 1–2 hours.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Etherification of Deactivated 5-Chloropyrazines
Applicable to: 2-amino-5-chloropyrazine, 2-alkyl-5-chloropyrazine.
Reagents:
-
Substrate: 2-Amino-5-chloropyrazine (1.0 equiv)
-
Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.2 – 1.5 equiv)[1]
-
Base:
(60% dispersion in oil) (1.5 equiv) or (1.5 equiv)[1] -
Solvent: Anhydrous DMSO or Dioxane
Procedure:
-
Activation: In a dry vial under Argon, suspend
(1.5 mmol) in anhydrous DMSO (2.0 mL). -
Alkoxide Formation: Add the alcohol (1.2 mmol) dropwise at RT. Stir for 15–30 mins until gas evolution ceases.
-
Substrate Addition: Add 2-Amino-5-chloropyrazine (1.0 mmol) in one portion.
-
Heating: Heat the mixture to 90°C – 110°C .
-
Mechanistic Note: The electron-donating amino group at C2 deactivates the ring. Thermal energy is required to overcome the activation barrier.
-
-
Monitoring: Monitor by LC-MS. Reaction times may range from 4 to 12 hours.
-
Quench: Cool to RT and carefully quench with sat.
(aq). -
Workup: Extract with EtOAc or DCM. Note: DMSO requires thorough water washes to remove.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Deactivated ring (EDG at C2) or weak nucleophile. | 1. Switch solvent to DMSO.2. Increase Temp to 120°C.3. Switch to Pd-catalyzed Buchwald-Hartwig (see below). |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | 1. Use anhydrous solvents (molecular sieves).2. Switch base from KOH/NaOH to |
| Regioisomer Mix | Substrate has multiple leaving groups (e.g., 2,5-dichloropyrazine).[1] | 1. Lower temperature (-20°C to 0°C).2. Use stoichiometric nucleophile (0.95 equiv) to favor mono-substitution. |
| Black Tar/Decomp | Substrate too unstable for harsh base. | 1. Use milder base ( |
Advanced Strategy: When Fails
If the 5-chloropyrazine is heavily deactivated (e.g., 2,3-diamino-5-chloropyrazine), standard
Buchwald-Hartwig Protocol (General):
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%).[1] -
Base:
or NaOtBu. -
Solvent: Toluene or Dioxane at 100°C.
-
Why: Palladium inserts into the C-Cl bond (Oxidative Addition) regardless of the ring's electronic deficiency, bypassing the
activation energy barrier.
References
-
Liron, F., et al. (2013).[1] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9).[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from [Link][1]
Application Note: Medicinal Chemistry Applications of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Part 1: Executive Summary & Strategic Value
(5-Chloropyrazin-2-yl)methanamine hydrochloride is a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the Kinase Inhibitor and GPCR ligand discovery spaces. Its structural duality—offering a highly nucleophilic primary amine alongside an electrophilic chloro-pyrazine core—allows for orthogonal functionalization.
Core Applications
-
Kinase Inhibitor Synthesis (Hinge Binding & Solvent Front): The pyrazine ring mimics the adenine core of ATP, making it an ideal hinge-binding motif. The methanamine tail (–CH₂NH₂) serves as a critical vector to extend into the solvent-exposed region or the ribose pocket of kinases such as Nek2 (NIMA-related kinase 2) and BTK (Bruton's Tyrosine Kinase).
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and distinct vectors for substitution, this compound is an ideal "fragment" for growing high-affinity ligands via "SAR by Catalog" or parallel synthesis.
-
Heterocyclic Building Block: It serves as a precursor for fused ring systems (e.g., imidazo[1,5-a]pyrazines) and is a key intermediate in the synthesis of Acalabrutinib-related impurities and metabolites used in QC profiling.
Part 2: Chemical Profile & Reactivity Guide
Orthogonal Reactivity Map
The power of this scaffold lies in its ability to undergo sequential, selective functionalization.
-
Site A (Primary Amine): A "benzylamine-like" nucleophile. It is significantly more reactive than aniline-type amines (e.g., 2-aminopyrazine). It readily undergoes amide coupling, reductive amination, or sulfonylation without competing reaction at the chlorine site.
-
Constraint: As an HCl salt, it requires 1.0–2.0 equivalents of base (DIPEA/TEA) to liberate the free amine before reaction.
-
-
Site B (C-5 Chlorine): An electrophilic handle activated by the para-nitrogen. It is primed for:
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1]
-
SnAr (Nucleophilic Aromatic Substitution): Displacement by strong nucleophiles (alkoxides, thiols) or amines under elevated temperatures.
-
Figure 1: Orthogonal reactivity logic.[2] The amine (Site A) is typically functionalized first to avoid catalyst poisoning in subsequent metal-catalyzed steps at Site B.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazine-Based Kinase Inhibitor Core (Amide Coupling)
Objective: Coupling (5-Chloropyrazin-2-yl)methanamine with a carboxylic acid (e.g., Indazole-3-carboxylic acid) to form a hinge-binding scaffold.
Reagents:
-
(5-Chloropyrazin-2-yl)methanamine HCl (1.0 equiv)
-
Carboxylic Acid Partner (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
-
Salt Break: In a separate vial, suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (1.5 mmol). Sonicate briefly until the suspension clears or becomes fine.
-
Coupling: Dropwise add the amine solution to the activated acid solution.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 143.5 - 18).
-
Work-up: Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient or DCM:MeOH).
Critical Note: The HCl salt consumes 1 equivalent of base immediately. Insufficient base will stall the reaction.
Protocol B: Functionalization of C-5 via Suzuki-Miyaura Cross-Coupling
Objective: Extending the scaffold to reach the "Gatekeeper" or hydrophobic pocket.
Reagents:
-
5-Chloro-pyrazine-amide intermediate (from Protocol A) (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial with the Chloropyrazine intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).
-
Degas: Sparge with Nitrogen or Argon for 2 minutes. Cap the vial.
-
Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (Microwave).
-
Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
Work-up: Filter through a Celite pad. Dilute filtrate with EtOAc/Water. Extract organics.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and de-boronated byproducts.
Part 4: Analytical Quality Control (QC)
When using this compound as a Reference Standard (e.g., for Acalabrutinib impurity profiling), use the following HPLC method.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 270 nm (Pyrazine |
| Retention | Elutes early (polar amine). Expect RT ~3–5 min depending on dead volume. |
Part 5: Scientific Rationale & Pathway Visualization
The following diagram illustrates the "Hybrid Inhibitor" design strategy used in Nek2 and BTK inhibitor discovery, utilizing this scaffold.
Figure 2: Strategic synthesis workflow for pyrazine-based kinase inhibitors. The scaffold acts as the central hub connecting the "Head" (Solvent Front) and "Tail" (Hydrophobic Pocket).
References
-
BenchChem. this compound Product Application Data. Retrieved from
- Whelligan, D. K., et al. (2010). "Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization." Journal of Medicinal Chemistry, 53(21), 7682-7698. (Contextual grounding for aminopyrazine scaffolds in Nek2 inhibition).
-
Aquigen Bio. Reference Standards for Acalabrutinib Impurities. Retrieved from
-
PubChem. Compound Summary: (5-Chloropyrazin-2-yl)methanamine. CID 21714700. Retrieved from
-
Sigma-Aldrich. Protocol for Suzuki-Miyaura Cross-Coupling. General technical guide adapted for chloropyrazines. Retrieved from
Sources
Application Note: A Robust and Scalable Synthesis of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Introduction: The Strategic Importance of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
This compound is a critical building block in modern medicinal chemistry and drug development. As a key intermediate, particularly in the synthesis of advanced pharmaceutical ingredients, its consistent and scalable supply is paramount.[1][2] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, designed for researchers and process chemists in pharmaceutical and fine chemical industries. Our approach prioritizes safety, efficiency, and reproducibility, transitioning from common laboratory-scale procedures to a pilot-plant or manufacturing environment. The narrative explains the causality behind key process decisions, ensuring that the protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.
Synthetic Strategy: From Nitrile to Amine Hydrochloride
The selected synthetic route involves the catalytic hydrogenation of the commercially available starting material, 5-chloropyrazine-2-carbonitrile. This pathway is chosen for its high atom economy, operational simplicity on a large scale, and the avoidance of stoichiometric, often hazardous, reducing agents like lithium aluminum hydride.[3][4]
The two-stage process entails:
-
Reduction of the Nitrile: The cyano group of 5-chloropyrazine-2-carbonitrile is reduced to a primary aminomethyl group using hydrogen gas in the presence of a Raney® Nickel catalyst. Catalytic hydrogenation is a cost-effective and green method for synthesizing amines and is the preferred industrial method for this transformation.[5][6]
-
Hydrochloride Salt Formation: The resulting free base, (5-chloropyrazin-2-yl)methanamine, is isolated and subsequently converted to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid. Amine salts are characteristically formed with strong mineral acids, a process that aids in purification and improves the handling and stability of the final compound.[7]
Caption: Overall reaction scheme for the synthesis.
Process Parameters and Data Summary
The following table summarizes the key quantitative data for the scale-up synthesis, based on a 1.0 kg input of the starting material.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| 5-Chloropyrazine-2-carbonitrile | 1.00 | kg | Purity ≥98% |
| Molar Mass | 139.54 | g/mol | |
| Moles | 7.17 | mol | |
| Reduction Stage | |||
| Raney® Nickel (50% slurry in water) | 100 | g | Catalyst loading: ~5% w/w (dry basis) |
| Solvent (Methanol) | 10 | L | 10 volumes relative to starting material |
| Hydrogen Pressure | 50 - 60 | psi | |
| Reaction Temperature | 25 - 30 | °C | Exothermic reaction; requires cooling. |
| Reaction Time | 4 - 6 | hours | Monitor by HPLC for completion. |
| Salt Formation Stage | |||
| Solvent (Isopropanol, IPA) | 8 | L | |
| HCl in IPA (5-6 M) | ~1.5 | L | Add until pH 1-2 is reached. |
| Crystallization Temperature | 0 - 5 | °C | |
| Product Output | |||
| Theoretical Yield (Hydrochloride) | 1.29 | kg | |
| Expected Yield | 1.03 - 1.16 | kg | |
| Overall Yield | 80 - 90 | % | |
| Purity (by HPLC) | ≥99.0 | % | |
| Melting Point | >300 | °C | (decomposes) |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials including flammable hydrogen gas, a pyrophoric catalyst (Raney® Nickel), and corrosive acid. All operations must be conducted in a properly functioning fume hood or a designated, well-ventilated process bay. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[8] An inert atmosphere (Nitrogen or Argon) should be used when handling the catalyst.
Part A: Catalytic Hydrogenation of 5-Chloropyrazine-2-carbonitrile
-
Reactor Inerting: Charge a suitable hydrogenation reactor with Methanol (5 L). Purge the reactor and headspace thoroughly with nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add Raney® Nickel (100 g of 50% aqueous slurry) to the reactor. Causality Note: The catalyst is pyrophoric and can ignite if allowed to dry in the air. Handling it as a slurry under an inert atmosphere is a critical safety measure.
-
Reactant Charging: In a separate container, dissolve 5-Chloropyrazine-2-carbonitrile (1.0 kg, 7.17 mol) in Methanol (5 L). Transfer this solution to the reactor via a charging port or pump.
-
Hydrogenation:
-
Seal the reactor.
-
Purge the headspace again with nitrogen (3x) to remove any air introduced during charging.
-
Purge the reactor with hydrogen gas (3x) at low pressure.
-
Pressurize the reactor to 50-60 psi with hydrogen.
-
Begin vigorous agitation and maintain the internal temperature between 25-30 °C. The reaction is exothermic, and cooling will be required to maintain this temperature range.
-
Monitor the reaction progress by HPLC analysis of aliquots taken every hour. The reaction is complete upon the disappearance of the starting nitrile.
-
-
Reaction Completion: Once the reaction is complete (typically 4-6 hours), stop the hydrogen uptake and cease agitation.
Part B: Catalyst Removal and Work-up
-
Catalyst Settling: Allow the catalyst to settle at the bottom of the reactor for 30 minutes.
-
Pressure Release: Carefully vent the excess hydrogen pressure and purge the reactor headspace with nitrogen (5x).
-
Filtration:
-
Prepare a filter funnel or press with a pad of Celite® (~2 inches thick). Pre-wet the Celite® pad with methanol. Causality Note: The Celite® pad prevents the fine catalyst particles from passing through and provides a safe medium for filtration. The pad must be kept wet with solvent at all times to prevent the catalyst from igniting.
-
Under a nitrogen atmosphere, carefully transfer the reaction mixture through the Celite® pad.
-
Wash the reactor with fresh Methanol (2 x 1 L) and pass the washings through the filter to ensure complete product recovery.
-
-
Catalyst Quenching: The filtered catalyst cake must be quenched immediately and safely. Submerge the Celite® pad and catalyst in a large volume of water in a designated, marked waste container. Do not allow it to dry.
-
Solvent Exchange: Concentrate the combined methanol filtrate under reduced pressure (vacuum distillation) to a thick oil. Add Isopropanol (IPA) (4 L) and continue distillation to remove residual methanol. The final volume should be approximately 8 L of an IPA solution of the free amine.
Part C: Hydrochloride Salt Formation and Isolation
-
Cooling and pH Adjustment: Cool the IPA solution of the free amine to 0-5 °C in an ice/water bath with moderate stirring.
-
Acidification: Slowly add a 5-6 M solution of HCl in IPA dropwise. Monitor the pH of the solution. Continue addition until the pH is stable between 1 and 2. Causality Note: Slow addition at low temperature is crucial for controlling the exothermic neutralization reaction and promoting the formation of well-defined crystals, which are easier to filter and purify.
-
Crystallization: A thick white precipitate of the hydrochloride salt will form. Continue stirring the slurry at 0-5 °C for an additional 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 1 L) to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product, this compound, should be a white to off-white crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
Nitrile Reduction - Wikipedia. Wikipedia. [Link]
-
Catalytic hydrogenation of nitriles is a cost-effective and green method for synthesizing amines... Catalysis Science & Technology (RSC Publishing). [Link]
-
Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Chem Catalysis. [Link]
-
Reduction of nitriles to primary amines. Chemguide. [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles... The Journal of Organic Chemistry. [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California. [Link]
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]
- Process for the purification of amines.
-
Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]
- Recovery of amines from by-product chloride salts.
- Process for preparing 2-amino-5-chloropyridine.
-
Pyrazine derivative synthesis in a continuous-flow system... RSC Advances. [Link]
- A method for preparation of 2-amino-5-chloro-pyridine.
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]
-
The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues... PubMed. [Link]
-
Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Reduction of Amides and Nitriles to Amines. Sparkl. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Amine and HCl - salt formation reaction. The Organic Chemistry Tutor (YouTube). [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes... PMC. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
(5-Chloropyrazin-2-yl)methanamine. Alentris Research. [Link]
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride. PubChem. [Link]
-
(5-Chloropyrazin-2-yl)methanamine. PubChem. [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]
-
What conditions are required for reduction of cyanopyrenes? ResearchGate. [Link]
- Process for the preparation of 2-cyano-5-hydroxypyrazine.
- Processes for the preparation of 2-aminomethylpyridines...
-
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Sources
- 1. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 2. alentris.org [alentris.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing (5-Chloropyrazin-2-yl)methanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (5-Chloropyrazin-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, ensuring higher yields and purity. As Senior Application Scientists, we have consolidated field-proven insights and literature data to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (5-Chloropyrazin-2-yl)methanamine, and what are the key challenges?
A1: The synthesis of (5-Chloropyrazin-2-yl)methanamine typically proceeds through a few key pathways, each with its own set of challenges. A prevalent and effective method involves a multi-step sequence starting from a pyrazine ester, proceeding through an aldehyde intermediate, and culminating in a reductive amination.[1]
-
Route Overview: A common pathway begins with the reduction of a pyrazine ester, such as methyl 5-chloropyrazine-2-carboxylate, to the corresponding aldehyde (5-chloro-2-formylpyrazine).[1][2] This aldehyde is then subjected to reductive amination to yield the target amine.
-
Key Challenges:
-
Ester Reduction: This step is sensitive to temperature. Over-reduction is a significant issue, leading to the formation of the corresponding alcohol as a side-product, which complicates purification and lowers the yield of the desired aldehyde.[1]
-
Reductive Amination: This step can be challenging to drive to completion and is prone to forming impurities like aminals.[1] The choice of reducing agent and reaction conditions is critical for success.
-
Purification: The final product and its intermediates often require chromatographic purification to remove unreacted starting materials and side-products, which can impact the overall yield on a larger scale.[1]
-
Caption: General synthetic route to the target compound.
Q2: My yield is consistently low during the ester-to-aldehyde reduction step. What factors should I investigate?
A2: Low yield in the reduction of the pyrazine ester to the aldehyde is almost always linked to over-reduction or incomplete conversion. Temperature control is the most critical parameter.
-
Causality: Reducing agents like Diisobutylaluminium hydride (DIBAL-H) are powerful. At higher temperatures, the reaction is difficult to stop at the aldehyde stage, leading to the formation of the corresponding alcohol (e.g., (5-chloropyrazin-2-yl)methanol).[1] Conversely, at excessively low temperatures, the reaction may be too slow, resulting in incomplete conversion of the starting ester.[1]
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the internal reaction temperature is precisely maintained. A temperature of -78 °C is often cited as a starting point, but slight variations can significantly impact the product ratio.[1]
-
Slow Reagent Addition: Add the DIBAL-H solution dropwise to the solution of the ester to prevent localized temperature spikes.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to minimize over-reduction.
-
Reagent Stoichiometry: Carefully control the equivalents of DIBAL-H. An excess will favor alcohol formation.
-
| Internal Temperature | Aldehyde (9) | Alcohol (10) | Unreacted Ester (8) | Reference |
| -78 °C | 31% | 20% | 49% | [1] |
| -55 °C | 45% | 50% | 5% | [1] |
| Table summarizing the effect of temperature on the reduction of ester 8 to aldehyde 9, based on crude ¹H NMR analysis.[1] |
Q3: I'm observing significant impurity formation during the reductive amination step. What are the likely side-products and how can I prevent them?
A3: The primary side-product of concern during reductive amination is the aminal impurity.[1] This occurs when the intermediate imine reacts with another molecule of the amine product. Additionally, if the imine formation is not complete before reduction, you may recover unreacted aldehyde.
-
Mechanism of Side-Product Formation: Aminal formation is favored by an excess of the amine or if the intermediate imine is particularly stable and has time to react further before being reduced.
-
Preventative Measures:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). It is milder and less likely to reduce the starting aldehyde prematurely compared to stronger agents like sodium borohydride.[3]
-
pH Control: The formation of the imine intermediate is pH-dependent. An acidic catalyst (like acetic acid) is often required to facilitate the dehydration step, but strongly acidic conditions can be detrimental.[3][4] Buffering the reaction may be necessary.
-
Staged Addition: Add the reducing agent only after confirming the formation of the imine via an analytical method like TLC or NMR.
-
Stoichiometry: Use a slight excess of the ammonia source (e.g., ammonium acetate, Boc-NH₂) but avoid a large excess to minimize aminal formation.[1]
-
Troubleshooting Guide: A Workflow for Yield Optimization
If you are facing low overall yield, this workflow provides a systematic approach to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Experimental Protocol
This section provides a representative, multi-step protocol based on literature precedents.[1] Note: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions.
Step 1: Reduction of Methyl 5-chloropyrazine-2-carboxylate to 5-chloro-2-formylpyrazine
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in anhydrous THF or Toluene.
-
Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.0-1.2 eq.) in an appropriate solvent (e.g., toluene or hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or LCMS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl, while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde may require purification by flash column chromatography.[1]
Step 2: Reductive Amination to (5-Chloropyrazin-2-yl)methanamine
-
Setup: To a solution of the crude 5-chloro-2-formylpyrazine (1.0 eq.) in a suitable solvent like methanol or dichloromethane, add an ammonia source such as ammonium acetate (~10 eq.) or Boc-NH₂ (tert-butyl carbamate, ~1.5 eq.).[1]
-
Imine Formation: If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (~1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction overnight at room temperature. Monitor for the disappearance of the imine intermediate.
-
Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification & Salt Formation: Dry and concentrate the organic extracts. If a Boc-protected amine was formed, it must first be deprotected using an acid like TFA or HCl in dioxane.[1] The resulting free amine is then dissolved in a solvent like diethyl ether or methanol, and a solution of HCl in a suitable solvent is added to precipitate the hydrochloride salt. The salt can be collected by filtration.
References
-
Baxter, C. A., et al. (2021). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
Whittaker, M., et al. (2022). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
MDPI. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
PubChem. (n.d.). (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]
-
PMC. (2022). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Current Status: Operational Ticket ID: CHEM-SUP-5CP-001 Subject: Prevention of Decomposition & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Ticking Clock" of Halopyrazines
(5-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in medicinal chemistry, particularly for kinase inhibitors. However, it possesses a latent "self-destruct" mechanism.
The molecule contains two opposing forces:[1]
-
The Warhead (Electrophile): The 5-chloro position on the pyrazine ring is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the ring nitrogens. -
The Trigger (Nucleophile): The primary amine (methanamine) is a potent nucleophile.
The Stability Paradox: As a hydrochloride salt, the amine is protonated (
Decomposition Mechanism & Visualizer
Understanding how it fails is the key to preventing failure. The primary decomposition pathway is intermolecular
Mechanism Diagram: The Dimerization Cascade
Figure 1: The decomposition pathway.[2] The transition from the stable HCl salt to the free base initiates a rapid self-reaction (
Storage & Handling Protocols
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents N-oxide formation) and humidity (prevents salt hydrolysis). |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (halopyrazines are photosensitive). Tape prevents moisture ingress. |
| State | Solid Hydrochloride Salt | NEVER store as an oil or free base. The crystal lattice of the salt provides a barrier to intermolecular reaction. |
Handling Workflow (The "Just-in-Time" Rule)
Do not generate the free base until the exact moment it is needed in the reaction.
-
Weighing: Weigh quickly in a low-humidity environment. If the salt clumps, it has already absorbed water.
-
Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or Methanol. Avoid non-polar solvents where the salt is insoluble.
-
Neutralization: If your reaction requires the free base, add the organic base (e.g., TEA, DIPEA) in the presence of the electrophile (the coupling partner).
-
Why? This ensures the amine reacts with your target electrophile faster than it reacts with itself.
-
Troubleshooting Guide
Issue 1: Material has turned from white/beige to brown/black.
Diagnosis: Advanced decomposition via polymerization.
-
Cause: Moisture ingress caused partial hydrolysis of the HCl salt, creating local pockets of free amine which then polymerized.
-
Solution:
-
Minor discoloration (Yellow): Recrystallize immediately from MeOH/Et2O.
-
Major discoloration (Brown/Black): Discard. The impurities are often catalytically active and will ruin downstream couplings.
-
Issue 2: Low Yields in Amide Coupling or Reductive Amination.
Diagnosis: Competitive Dimerization.
-
Observation: LCMS shows a peak with Mass =
. -
Cause: You likely free-based the amine before adding the coupling partner, or the coupling reaction was too slow.
-
Corrective Action:
-
Use a "one-pot" protocol.
-
Add the (5-Chloropyrazin-2-yl)methanamine HCl last to the reaction mixture containing the base and the coupling partner.
-
Issue 3: Material is hygroscopic and "oiling out" on the balance.[3]
Diagnosis: Hydrate formation.
-
Risk: Accurate weighing is impossible; stoichiometry will be off.
-
Corrective Action:
-
Dry the salt in a vacuum desiccator over
for 12 hours. -
Handle under an inert gas stream or in a glovebox if available.[3]
-
Analytical Verification (QC)
Before committing this expensive intermediate to a reaction, verify its integrity.
| Method | Expected Signal | Warning Sign (Decomposition) |
| 1H NMR (DMSO-d6) | Sharp aromatic doublets (~8.6, 8.7 ppm). Distinct | Broadening of peaks. New multiplets in the aromatic region (dimer). Loss of integration in the |
| LC-MS | Single peak, | Peak at |
| Appearance | White to off-white crystalline solid. | Sticky yellow solid or brown oil. |
Frequently Asked Questions (FAQ)
Q: Can I perform an aqueous workup (extraction) on this molecule?
A: Yes, but proceed with caution. Keep the aqueous phase acidic (pH < 4) to keep the amine protonated and in the water layer while washing away impurities. If you must extract the free amine into organics, do it rapidly at
Q: Why is the 5-chloro position so reactive compared to chlorobenzene? A: The pyrazine ring has two nitrogens. These are highly electronegative, pulling electron density out of the ring. This makes the carbons electron-deficient (electrophilic). The 5-position is particularly vulnerable to nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the ring nitrogens.
Q: I need to store a solution of it. What solvent should I use? A: Store it as the HCl salt in anhydrous DMSO or Methanol . Store at -20°C. Never store it in a solvent containing a base (like Pyridine or Triethylamine).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on the reactivity of diazines and nucleophilic aromatic substitution in electron-deficient rings).
-
PubChem. (n.d.).[4] (3-Chloropyrazin-2-yl)methanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link] (Provides physical property data and safety guidelines for the isomer, applicable to the 5-chloro variant).
- Patel, N. et al. (2018). Practical Process Research & Development: A Guide for Organic Chemists. Academic Press.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyrazine derivatives. (Standard industrial handling protocols for chloropyrazines).
(Note: While specific literature on the 5-chloro isomer is less abundant than the 3-chloro, the chemical principles of pyrazine reactivity described in Reference 1 are the authoritative basis for these protocols.)
Sources
Technical Support Center: Purification of (5-Chloropyrazin-2-yl)methanamine HCl
To: User From: Senior Application Scientist, Chemical Process R&D Support Subject: Technical Guide: Recrystallization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Welcome to the technical support hub for pyrazine building blocks. This guide addresses the purification of This compound (CAS: 1794737-26-0 for HCl; 1060814-53-0 for free base).
The 5-chloropyrazine moiety is a critical scaffold in kinase inhibitor development (e.g., Acalabrutinib intermediates). However, its purification presents unique challenges due to the high polarity of the amine salt combined with the hydrolytic instability of the 5-chloro group .
Part 1: Solvent Selection & Solubility Profile
Q1: What is the optimal solvent system for recrystallizing this HCl salt?
A: Based on the physiochemical properties of aminomethyl-pyrazine hydrochlorides and recent process development data [1, 2], the recommended solvent systems are:
| Solvent System | Role | Application | Pros/Cons |
| Ethanol (Absolute) | Primary | Routine Purification | Pro: Good solubility differential vs. temp. Con: Yield may be lower without antisolvent. |
| Methanol / MTBE | Binary | High Recovery | Pro: Methanol dissolves the salt; MTBE (Methyl tert-butyl ether) forces precipitation. Con: Requires careful addition to avoid oiling out.[1] |
| Isopropanol (IPA) | Primary | Polishing | Pro: Slower crystallization yields better morphology. Con: Solubility may be too low for initial dissolution.[1][2] |
| Water / Toluene | Biphasic | Synthesis Workup | Pro: Used in synthesis to remove non-polar impurities [1]. Con: Not recommended for final recrystallization due to hydrolysis risk. |
Q2: Which solvents must I avoid?
-
Acetone/MEK: CRITICAL WARNING. Do not use ketones. Primary amines react with ketones to form imines (Schiff bases) , degrading your product.
-
Pure Water: While soluble, boiling 5-chloropyrazine derivatives in water can lead to nucleophilic aromatic substitution (
), replacing the Chlorine with a Hydroxyl group (5-hydroxypyrazine impurity). -
Diethyl Ether: The salt is virtually insoluble; useful only as a wash.
Part 2: Troubleshooting & FAQs
Q3: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This is common with hydrochloride salts of polar amines. It occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, often due to impurities or cooling too rapidly.
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves (add a small amount of Methanol if needed).
-
Seed the solution: Add a few crystals of pure product at the cloud point.
-
Slow Down: Insulate the flask to cool it very slowly to room temperature.
-
High-Shear Stirring: Vigorous stirring can sometimes break up the oil droplets and induce nucleation.
Q4: I see a new impurity peak at RRT ~0.85 after recrystallization. What is it?
Diagnosis: This is likely (5-Hydroxypyrazin-2-yl)methanamine , resulting from hydrolysis of the chloro-group.
-
Cause: Extended heating in water or wet alcohols.
-
Solution: Switch to Anhydrous Ethanol or MeOH/MTBE . Limit heating time to <15 minutes.
Q5: The recovery yield is low (<50%). Where is my product?
Diagnosis: The salt is likely too soluble in the mother liquor.
-
Solution: Cool the filtrate to -20°C. If using Ethanol, add MTBE or IPAc (Isopropyl Acetate) dropwise as an antisolvent until turbidity persists, then cool.
Part 3: Step-by-Step Recrystallization Protocol
Method A: The "Standard" Ethanol/MTBE Method Best for removing non-polar synthetic byproducts.
-
Dissolution: Place 10.0 g of crude (5-Chloropyrazin-2-yl)methanamine HCl in a 250 mL round-bottom flask.
-
Solvent Addition: Add Methanol (30 mL) . Heat gently to 50°C.
-
Note: If solids do not dissolve, add Methanol in 5 mL increments.
-
-
Filtration (Hot): If insoluble black specks remain, filter the hot solution through a Celite pad to remove inorganic salts or polymerized char.
-
Antisolvent Addition: While keeping the solution warm (40-50°C), slowly add MTBE (approx. 60-90 mL) via an addition funnel.
-
Stop point: Stop adding when a faint, persistent cloudiness appears.
-
-
Crystallization: Remove heat. Allow the flask to cool to Room Temperature (RT) over 1 hour with slow stirring.
-
Observation: White to off-white needles should form.
-
-
Final Cooling: Place the flask in an ice bath (0-5°C) for 30 minutes.
-
Collection: Filter under vacuum. Wash the cake with cold MTBE/MeOH (3:1) .
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Part 4: Expert Insight (Process R&D Perspective)
While the Hydrochloride salt is the standard target, recent process development by AstraZeneca [1] suggests that the p-Toluenesulfonic acid (TsOH) salt may offer superior physical properties for scale-up.
-
Why? The TsOH salt is often less hygroscopic and crystallizes more readily than the HCl salt for this specific scaffold.
-
Recommendation: If you continue to struggle with the HCl salt (hygroscopicity or oiling out), consider converting to the TsOH salt for purification, then back-converting to the free base or HCl if strictly necessary for biological assays.
Part 5: Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on initial solubility tests.
Figure 2: Purification Workflow
Caption: Step-by-step unit operations for the Methanol/MTBE recrystallization method.
References
-
Lindsay-Scott, P. J., Boyd, S., Dimitrova, D., Evans, L., & Pearson, S. (2025).[3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns . Organic Process Research & Development. American Chemical Society.[4][5] [Link][4][6]
-
This compound . PubChem Compound Summary. National Center for Biotechnology Information. [Link]
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Technical Support Center: 5-Chloropyrazine Coupling Optimization
Ticket ID: PYR-ZN-5CL-COUPLING
Status: OPEN
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyrazine Paradox"
Coupling 5-chloropyrazine presents a unique "push-pull" challenge in transition metal catalysis. The pyrazine ring is highly electron-deficient, which theoretically activates the C-Cl bond for nucleophilic aromatic substitution (
Furthermore, the two nitrogen atoms in the ring act as "catalyst sinks," coordinating to the Palladium center and shutting down the catalytic cycle (poisoning). Successful coupling requires a system that is sterically bulky enough to prevent N-coordination but electron-rich enough to force oxidative addition across the strong C-Cl bond.
Module 1: The Suzuki-Miyaura Dashboard (C-C Bond Formation)
Primary Failure Mode: Hydrolysis & Protodeboronation
Symptom: You observe the formation of 5-hydroxypyrazine (pyrazinone) or the starting material remains unreacted while the boronic acid disappears.
Root Cause:
-
Hydrolysis: The electron-poor pyrazine ring makes the C-Cl bond highly electrophilic. Hydroxide bases (or water in the solvent) attack the C-Cl bond directly via
before the Pd can insert. -
Protodeboronation: Pyrazine-boronic acids (if used as the partner) are notoriously unstable and hydrolyze rapidly under basic conditions.
Optimization Protocol: The "Anhydrous-Bulky" System
| Variable | Recommendation | Technical Rationale |
| Ligand | XPhos or SPhos | These Buchwald biaryl phosphines are bulky enough to prevent pyrazine N-coordination and electron-rich to accelerate oxidative addition into the C-Cl bond. |
| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Use with the ligands above. Alternatively, use precatalysts like XPhos Pd G3/G4 to ensure a 1:1 L:Pd ratio and rapid initiation. |
| Base | K₃PO₄ (anhydrous) | Avoid hydroxides (NaOH/KOH). Phosphate is basic enough to activate the boronic acid but less nucleophilic, reducing direct |
| Solvent | Dioxane or Toluene | Strictly anhydrous solvents prevent hydrolysis. If water is needed for the base solubility, use a minimum amount (e.g., 10:1 Dioxane:H₂O). |
Visualizing the Pathway
Caption: Figure 1. Competition between the desired catalytic cycle and the dominant hydrolytic side reactions in pyrazine coupling.
Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)
Primary Failure Mode: Catalyst Poisoning
Symptom: The reaction stalls at <20% conversion. Adding more catalyst does not restart it.
Root Cause: The pyrazine nitrogens (and the amine substrate) bind tightly to the Pd(II) intermediate, forming a stable "resting state" that cannot undergo reductive elimination.
Optimization Protocol: The "BrettPhos" Standard
-
Ligand Selection:
-
BrettPhos or RuPhos : These are the gold standards for heteroaryl chlorides. Their extreme bulk creates a "protective shell" around the Palladium, physically blocking the pyrazine nitrogens from coordinating, while still allowing the amine substrate to enter.
-
-
Base Selection:
-
NaOtBu (Sodium tert-butoxide): The standard base. It is strong enough to deprotonate the amine-Pd complex.
-
Troubleshooting: If your substrate has esters or other base-sensitive groups, switch to Cs₂CO₃ in t-Amyl alcohol at higher temperatures (100°C+).
-
-
Temperature:
-
Do not fear heat. 5-chloropyrazines often require 80–110°C to overcome the activation energy barrier for oxidative addition.
-
Module 3: General System Errors (Troubleshooting Guide)
Issue A: Dehalogenation (Reduction)
-
Observation: The C-Cl bond is replaced by C-H.
-
Cause: The "Hydride Shift." If you use primary or secondary alcohols (ethanol, isopropanol) as solvents, the Pd-intermediate can undergo
-hydride elimination from the solvent, followed by reductive elimination of the hydride. -
Fix: Switch to non-protic solvents like Toluene, Dioxane, or DME. If solubility is an issue, use t-Butanol (tertiary alcohols cannot donate a hydride).
Issue B: Homocoupling
-
Observation: You see Pyrazine-Pyrazine dimers or Boronic-Boronic dimers.
-
Cause:
-
Oxidative Homocoupling: Presence of Oxygen turns the catalytic cycle into an oxidative dimerization engine.
-
Disproportionation: Excess Pd(II) can cause boronic acids to dimerize.
-
-
Fix:
-
Sparging: Do not just vacuum/backfill. Bubble Argon through the solvent for 15 minutes before adding the catalyst.
-
Sacrificial Reductant: Add 5-10 mol% Potassium Formate . This acts as a "scavenger" to keep Palladium in the active Pd(0) state and reduces Pd(II) species that promote homocoupling.[1]
-
Interactive Troubleshooting Flowchart
Caption: Figure 2. Rapid diagnostic logic for 5-chloropyrazine coupling failures.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for 5-chloropyrazine? A: No. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into the electron-poor C-Cl bond efficiently, and it is not bulky enough to prevent N-coordination. You will likely see <10% yield. Upgrade to XPhos or SPhos .
Q: My reaction turns black immediately and stops. Why? A: This is "Palladium Black" precipitation. Your ligand is likely detaching, or the Pd is unstable.
-
Fix: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing manually) or use a precatalyst (e.g., XPhos Pd G3 ). The precatalyst ensures the active species is formed correctly without precipitation.
Q: Why is 2-chloropyrazine often used as a model for 5-chloropyrazine? A: In a mono-substituted pyrazine, positions 2, 3, 5, and 6 are equivalent due to symmetry. "5-chloropyrazine" usually implies a specific substitution pattern (e.g., 2-amino-5-chloropyrazine). The electronic challenges (electron deficiency) are identical.
References
-
Strategic Applications of Named Reactions in Organic Synthesis. Buchwald-Hartwig Cross Coupling. Elsevier Academic Press.[2] (Provides the mechanistic basis for ligand selection in heteroaryl couplings).
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. (Reviews the specific utility of bulky ligands for electron-deficient chlorides).
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. (Details the mechanism of homocoupling and the use of potassium formate).
-
Buchwald-Hartwig Amination User Guide. Chemical Science. (The authoritative guide on base/ligand compatibility).
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (Practical troubleshooting for protodeboronation and hydrolysis).
Sources
stability of (5-Chloropyrazin-2-yl)methanamine hydrochloride under basic conditions
Technical Support Center: (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Executive Summary
This compound is a bifunctional building block containing both a nucleophile (primary amine) and an electrophile (chloropyrazine moiety). In its salt form (HCl), the amine is protonated (
Critical Warning: Upon neutralization (basic conditions), the amine becomes a free base (
Module 1: The Chemistry of Instability
To successfully handle this compound, you must understand the "Self-Destruct" mechanism that activates at pH > 8.
The Mechanism: Intermolecular
The pyrazine ring is electron-deficient (pi-deficient), making the carbon at position 5 (bearing the chlorine) highly susceptible to nucleophilic attack.
-
State A (Acidic/Neutral): The amine is protonated (
). It cannot act as a nucleophile. The molecule is stable. -
State B (Basic): The amine is deprotonated (
). It is now a potent nucleophile. -
The Event: The amine of Molecule A attacks Carbon-5 of Molecule B, displacing the chloride ion. This forms a secondary amine dimer, which can react further to form oligomers.
Competing Pathway: Hydrolysis
If strong aqueous bases (NaOH, KOH) are used, the hydroxide ion (
Visualizing the Degradation Pathways
Figure 1: The "Janus" reactivity. Once neutralized, the molecule can attack itself (Dimerization) or be attacked by the solvent (Hydrolysis).
Module 2: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned dark brown/black after adding base. Is this normal?
-
Diagnosis: This is a classic sign of polymerization . Pyrazine oligomers are often highly conjugated and dark-colored.
-
Cause: You likely generated the free base in a concentrated solution or allowed it to stand too long without a reaction partner (electrophile).
-
Solution: Do not generate the free base in the absence of the next reagent. Use in situ neutralization protocols (see Module 3).
Q2: I tried to extract the free base with DCM, but the yield is very low.
-
Diagnosis: High water solubility + Degradation.
-
Cause:
-
Pyrazinyl methanamines are polar; the free base has significant water solubility.
-
During the extraction process (concentration on rotavap), the concentration of free amine increases, accelerating the self-condensation
reaction (which is second-order kinetics).
-
-
Solution: Avoid isolation. If you must isolate, use a continuous extraction method or a "catch-and-release" resin, and keep the solution dilute and cold (
).
Q3: Can I use NaOH to neutralize the salt?
-
Diagnosis: Risk of hydrolysis.
-
Scientific Insight: Hydroxide is a strong nucleophile. While it deprotonates the amine, it also attacks the chloropyrazine ring.
-
Recommendation: Use milder, non-nucleophilic bases like Sodium Carbonate (
) , Potassium Phosphate ( ) , or tertiary amines (DIPEA/TEA) if organic solubility permits.
Module 3: Validated Protocols
Do not follow standard "free-basing" procedures. Use these specialized workflows to maintain integrity.
Protocol A: In Situ Neutralization (Recommended)
Best for: Amide couplings, reductive aminations, or nucleophilic substitutions where the amine is the reagent.
-
Dissolve: Suspend (5-Chloropyrazin-2-yl)methanamine HCl (1.0 equiv) in the reaction solvent (e.g., DMF, DCM, or THF).
-
Cool: Chill the mixture to
. -
Add Electrophile: Add the reaction partner (e.g., Acid Chloride, Aldehyde, or Alkyl Halide) before adding the base.
-
Neutralize: Add a tertiary amine base (DIPEA or TEA, 2.0–2.5 equiv) dropwise.
-
Why? As the free base is generated, it immediately reacts with the electrophile present in excess/proximity, preventing it from finding another pyrazine molecule to attack.
-
Protocol B: Biphasic Schotten-Baumann Conditions
Best for: Acylation reactions requiring inorganic bases.
-
Prepare Phases:
-
Organic: Dissolve the acylating agent in DCM or EtOAc.
-
Aqueous: Dissolve
(3.0 equiv) in water.
-
-
Mix: Add the amine hydrochloride solid directly to the biphasic mixture under vigorous stirring at
.-
Why? The free base is generated at the interface and rapidly partitioned into the organic phase where it reacts with the acylating agent, minimizing residence time in the aqueous base (hydrolysis risk) or free solution (dimerization risk).
-
Decision Tree: Choosing the Right Workflow
Figure 2: Operational decision tree for handling chloropyrazine methanamine salts.
Quantitative Data: Stability Profile
| Condition | Solvent | Base | Stability Window | Primary Degradant |
| Acidic | Water/MeOH | None (HCl salt) | > 1 Year (4°C) | None |
| Mild Basic | DMF/DMSO | DIPEA | < 1 Hour (RT) | Dimer ( |
| Strong Basic | Water | NaOH (1M) | < 15 Mins | Hydroxypyrazine (Hydrolysis) |
| Biphasic | DCM/Water | Moderate (Process dependent) | Mixed |
References
- ) on electron-deficient heteroaromatics.
-
Synthesis & Handling of Aminomethyl Pyrazines
- Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- Source:Organic Process Research & Development (ACS Public
-
URL:[Link]
- Relevance: Details the synthesis of similar chloropyrazine intermediates and the handling of their salts to prevent degrad
- Safety Data & Handling: Title: Safety Data Sheet: this compound. Source: Fisher Scientific / Thermo Fisher. Relevance: Confirms storage conditions (Refrigerator) and physical state (Solid), supporting the stability profile of the salt vs. free base.
Validation & Comparative
Technical Assessment: 1H NMR Characterization of (5-Chloropyrazin-2-yl)methanamine HCl
Executive Summary
(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0) is a critical pyrazine building block used extensively in the synthesis of kinase inhibitors (e.g., Acalabrutinib analogs) and other heterocyclic pharmaceuticals.[1] Its quality control relies heavily on 1H NMR spectroscopy to verify three critical attributes:
-
Regioisomer Identity: Distinguishing the 5-chloro isomer from the 3-chloro byproduct.
-
Salt Stoichiometry: Confirming the hydrochloride salt form versus the free base.
-
Solvation/Exchange: Assessing proton exchange dynamics in different solvent systems.
This guide compares the spectral performance of this product across different solvent systems and contrasts it with common synthetic impurities, providing a robust protocol for analytical validation.
Structural Analysis & Theoretical Assignments
The molecule consists of a pyrazine ring substituted at the 2-position with a methanamine group (protonated as hydrochloride) and at the 5-position with a chlorine atom.[1]
Proton Environments
-
Pyrazine Ring Protons (H-3, H-6): The pyrazine ring is electron-deficient.[1] The chlorine at C-5 is inductively withdrawing but mesomerically donating.[1] The ammonium group at C-2 is strongly withdrawing.[1]
-
Methylene Protons (H-7): The
group is deshielded by both the aromatic ring and the positively charged ammonium group.[1] -
Ammonium Protons (H-8): Exchangeable protons (
), visible only in non-exchangeable solvents (DMSO-d6).[1]
DOT Visualization: Structural Assignment Logic[1]
Figure 1: Logical mapping of proton environments to spectral regions.[1]
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent fundamentally alters the information content of the spectrum. This comparison highlights why DMSO-d6 is the superior choice for salt verification, while D2O is preferred for simplified backbone analysis.[1]
DMSO-d6 vs. D2O
| Feature | DMSO-d6 (Recommended) | D2O (Alternative) | Analytical Impact |
| Ammonium Signal | Visible (~8.5 ppm, broad) | Invisible (Exchanged) | DMSO is required to prove the presence of the HCl salt ( |
| Water Peak | Distinct (3.33 ppm) | Strong HDO peak (~4.79 ppm) | In D2O, the residual HDO peak can overlap with the Methylene ( |
| Resolution | High | Moderate | Viscosity of DMSO can broaden lines slightly, but chemical shift dispersion is better. |
| Solubility | Excellent | Good | DMSO ensures complete dissolution of organic impurities.[1] |
Expert Insight: For CoA generation, DMSO-d6 is mandatory.[1] The presence of the broad ammonium signal at ~8.5 ppm is the primary spectroscopic evidence distinguishing the hydrochloride salt from the free base. In the free base, the amine protons would appear upfield (~2-3 ppm) or be broad/invisible depending on water content.[1]
Comparative Analysis: Impurity Profiling
Distinguishing the product from its synthetic precursors is the second core requirement.
Product vs. Precursor (5-Chloropyrazine-2-carbonitrile)
The nitrile precursor is a common impurity from the reduction step.[1]
-
Product: Shows a distinct Methylene (
) peak at ~4.2 ppm.[1] -
Impurity: Lacks the
peak entirely.[1] -
Ring Shifts: The nitrile group is strongly electron-withdrawing, shifting H-3 and H-6 further downfield compared to the amine.[1]
Product vs. Regioisomer (3-Chloropyrazin-2-yl isomer)[1]
-
5-Chloro (Target): H-3 and H-6 are in a para-like relationship (2,5-substitution).[1] Coupling constant
is very small (<1 Hz) or zero.[1] Peaks appear as two singlets.[1] -
3-Chloro (Impurity): H-5 and H-6 are adjacent (vicinal).[1] They show a distinct doublet coupling (
Hz).[1] -
Differentiation: If the aromatic signals appear as clear doublets with
Hz, the sample is likely the 3-chloro isomer.[1]
Experimental Protocol
This protocol ensures reproducibility and minimizes H/D exchange artifacts.[1]
Materials
-
Analyte: (5-Chloropyrazin-2-yl)methanamine HCl (>5 mg).[1]
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1]
-
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow
Figure 2: Standardized acquisition workflow for amine salts.[1]
Representative Spectral Data (DMSO-d6)
The following data represents the expected chemical shifts for the pure hydrochloride salt.
| Region (ppm) | Multiplicity | Integration | Assignment | Notes |
| 8.75 - 8.85 | Singlet (s) | 1H | H-3 (Pyrazine) | Ortho to |
| 8.60 - 8.70 | Singlet (s) | 1H | H-6 (Pyrazine) | Ortho to Cl.[1] |
| 8.40 - 8.60 | Broad (br s) | 3H | NH3+ (Ammonium) | Diagnostic for HCl salt.[1] Disappears with |
| 4.20 - 4.30 | Singlet (s) | 2H | CH2 (Methylene) | Benzylic-like position.[1] |
| 3.33 | Broad (s) | - | H2O (Solvent) | Variable chemical shift based on water content.[1] |
| 2.50 | Quintet | - | DMSO (Solvent) | Residual protio-solvent.[1] |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact pH.[1]
Troubleshooting & Interpretation
Common Artifacts
-
Missing Ammonium Peak: If the peak at ~8.5 ppm is missing in DMSO, the sample may be the free base or the DMSO is "wet" (high water content causes rapid exchange/broadening).
-
Split Methylene Peak: If the
peak at 4.2 ppm appears as a doublet ( Hz), this indicates coupling to the protons.[1] This is a sign of a very dry, high-purity sample where exchange is slow. This is a positive quality indicator.[1]
References
-
Compound Data: PubChem. (5-Chloropyrazin-2-yl)methanamine.[1][2] CID 21714700.[2] Link
-
Spectral Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] Wiley. (General reference for pyrazine shifts).
-
Salt Analysis: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010. Link[1]
-
Synthesis & Impurities: Patent WO2021122415A1. Furoindazole derivatives. (Describes synthesis and NMR characterization of similar chloropyrazine intermediates). Link
Sources
LC-MS Characterization of (5-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Methodological Guide
Executive Summary
This guide provides a technical roadmap for the structural confirmation and purity profiling of (5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS: 1794737-26-0). Due to the compound's high polarity and basicity, standard Reversed-Phase (C18) chromatography often yields suboptimal retention and peak tailing. This document compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional C18 methods, establishing HILIC-MS/MS as the superior protocol for reliable quantification and impurity identification.
Compound Profile & Analytical Challenges
(5-Chloropyrazin-2-yl)methanamine HCl is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its physicochemical properties dictate specific analytical requirements.
| Property | Value / Description | Analytical Implication |
| Formula | C | Must detect cation [M+H] |
| MW | 143.57 (Free Base) | Small molecule; requires high-resolution MS for definitive ID. |
| Polarity | High (LogP < 1.0) | Challenge: Elutes in the void volume on C18 columns. |
| Basicity | Primary Amine (pKa ~8.5) | Challenge: Severe peak tailing on residual silanols. |
| Isotopes | Chlorine ( | Advantage: Distinct spectral signature for confirmation. |
Comparative Analysis: HILIC vs. Reversed-Phase (C18)
The following comparison evaluates the "performance" of two distinct LC-MS methodologies for characterizing this specific product.
Method A: Traditional C18 Reversed-Phase (The "Standard" Alternative)
-
Mechanism: Hydrophobic partitioning.
-
Performance:
-
Retention: Poor (< 1.5 min). The highly polar ammonium group prevents interaction with the C18 chain.
-
Peak Shape: Asymmetric (Tailing Factor > 1.5) due to secondary interactions with silanols.
-
Dewetting Risk: Requires >95% aqueous mobile phase, leading to phase collapse (dewetting) in standard C18 columns.
-
-
Verdict: Not Recommended for quantitative profiling, though acceptable for rapid "presence/absence" checks.
Method B: HILIC-MS/MS (The Recommended Protocol)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Performance:
-
Retention: Excellent (> 3.0 min). The polar amine interacts strongly with the amide/silica phase.
-
Sensitivity: 5-10x higher than C18. HILIC uses high organic content (ACN), enhancing desolvation efficiency in the ESI source.
-
Selectivity: Resolves the parent compound from potential hydrolysis impurities (e.g., 5-chloropyrazine-2-methanol).
-
-
Verdict: Gold Standard for characterization.
Data Summary: Method Performance Matrix
| Metric | C18 RP (Generic) | HILIC (Optimized) | Improvement |
| Retention Time ( | 0.8 - 1.2 min (Void) | 3.5 - 4.2 min | +250% (Stable retention) |
| Peak Symmetry ( | 1.6 - 2.0 (Tailing) | 1.0 - 1.2 (Sharp) | Significant |
| MS Signal Intensity | ~7x Gain (Desolvation) | ||
| Solvent Consumption | High Water (Slow dry) | High ACN (Fast dry) | Eco-friendly |
Detailed Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating by leveraging the chlorine isotope pattern as an internal quality check.
Sample Preparation[1][2][3][4][5]
-
Stock Solution: Dissolve 1.0 mg of (5-Chloropyrazin-2-yl)methanamine HCl in 1 mL of 50:50 ACN:Water (v/v).
-
Note: Do not use 100% ACN; the salt may not fully dissolve.
-
-
Working Standard: Dilute to 1 µg/mL in 90:10 ACN:Buffer.
-
Critical Step: Matching the sample solvent to the initial mobile phase (high organic) prevents peak distortion.
-
LC Conditions[1][2][6]
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Why pH 3.0? Protonates the amine fully, ensuring reproducible retention on the HILIC phase.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for equilibration)
-
1-6 min: 90% -> 60% B (Linear gradient)
-
6-8 min: 60% B (Wash)
-
8.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[1]
-
Col Temp: 35°C.
MS Parameters (ESI+)[7][8]
-
Spray Voltage: 3.5 kV.
-
Scan Mode: Full Scan (100-300 m/z) + MRM (for quantitation).
-
Target Ions:
-
Precursor: m/z 144.0 (
Cl) and 146.0 ( Cl). -
Quantifier Transition: 144.0 -> 127.0 (Loss of NH
). -
Qualifier Transition: 144.0 -> 109.0 (Loss of Cl radical/HCl).
-
Structural Validation & Fragmentation Pathway
The presence of the chlorine atom provides a built-in validation mechanism. In the Full Scan MS spectrum, you must observe two peaks separated by 2 Da with an intensity ratio of approximately 3:1 (
Fragmentation Logic[9][10]
-
Precursor ([M+H]
): m/z 144. -
Primary Fragment: Loss of Ammonia (NH
, -17 Da) m/z 127. This confirms the primary amine side chain. -
Secondary Fragment: Loss of Chlorine (Cl, -35 Da) from the pyrazine ring is less common in soft ESI but can occur at high collision energies, yielding m/z 109.
Visualization: MS Fragmentation Pathway
Figure 1: The primary transition (144 -> 127) represents the loss of the amine group, the most labile bond under ESI conditions.
Analytical Workflow Diagram
The following diagram outlines the decision-making process for characterizing this specific salt form, ensuring no step is overlooked.
Figure 2: Step-by-step workflow prioritizing HILIC selection and Isotope Confirmation.
References
-
PubChem. (2025).[4][5] this compound | C5H6ClN3.[6][7] National Library of Medicine. [Link]
-
Agilent Technologies. (2019).[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Mac-Mod Analytical. HILIC Methods for Separations in Biological Matrices. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Analysis results of LC-MS : Shimadzu (Switzerland) [shimadzu.ch]
- 4. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-chloropyrazin-2-yl)methanamine hydrochloride | 939412-86-9 [sigmaaldrich.com]
- 7. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 8. agilent.com [agilent.com]
HPLC Method Development Guide: (5-Chloropyrazin-2-yl)methanamine Hydrochloride Purity
Executive Summary
The Challenge: (5-Chloropyrazin-2-yl)methanamine hydrochloride presents a classic "polar base" chromatographic paradox. The pyrazine ring adds limited lipophilicity, while the primary methanamine group (
Part 1: Analyte Profile & Critical Quality Attributes (CQAs)
Understanding the molecule is the first step to successful separation.
| Property | Description | Chromatographic Implication |
| Structure | Pyrazine ring + Cl + Methylamine | Dual Mode Interaction: Requires both hydrophobic retention (Cl-ring) and polar retention (amine). |
| Basicity | Primary Amine ( | Silanol Tailing: At pH 2-6, the amine is protonated ( |
| Polarity | LogP | Low Retention: Elutes near the void volume ( |
| Impurities | 5-chloropyrazine-2-carbonitrile2-amino-5-chloropyrazine | Selectivity Challenge: Must separate the precursor nitrile (neutral) from the active amine (basic). |
Part 2: Comparative Methodology Analysis
We evaluated three dominant strategies for analyzing polar aminopyrazines. The data below represents typical performance metrics for this class of compounds.
Option A: The Legacy Method (C18 + Ion-Pairing)
-
Column: C18 (5 µm, 150 mm)
-
Mobile Phase: Phosphate buffer + Sodium Octanesulfonate (IPC)
-
Mechanism: The sulfonate ion pairs with the protonated amine, forming a neutral complex that retains on C18.
Option B: The Polar Specialist (HILIC)
-
Column: Bare Silica or Zwitterionic HILIC
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.
Option C: The Modern Robust Choice (PFPP Core-Shell)
-
Column: Pentafluorophenyl Propyl (2.7 µm Core-Shell)
-
Mobile Phase: Water/Methanol + 0.1% Formic Acid
-
Mechanism: Multi-mode retention: Hydrophobic +
- interaction (fluorine ring vs. pyrazine) + Hydrogen bonding.
Performance Data Summary
| Metric | Option A: C18 + IPC | Option B: HILIC | Option C: PFPP (Recommended) |
| Retention ( | 4.5 (Good) | 5.2 (Excellent) | 3.8 (Optimal) |
| Tailing Factor ( | 1.1 (Sharp) | 1.3 (Acceptable) | 1.05 (Superior) |
| Equilibration Time | > 60 mins | > 45 mins | < 10 mins |
| MS Compatibility | No (Non-volatile salts) | Yes | Yes |
| Robustness | Low (Temp/Conc sensitive) | Medium (Water sensitive) | High |
Part 3: Recommended Protocol (PFPP Method)
This protocol utilizes a Fluorophenyl (PFP) stationary phase. The fluorine atoms on the benzene ring of the stationary phase are electron-withdrawing, creating a "Lewis acid" character that interacts strongly with the basic amine and the electron-rich pyrazine ring (
Chromatographic Conditions
-
Instrument: HPLC or UHPLC (Binary Pump preferred)
-
Column: Kinetex F5 or Ascentis Express F5 (2.7 µm, 100 x 4.6 mm) or equivalent PFPP phase.
-
Column Temperature: 35°C (Controls viscosity and kinetics)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm (Pyrazine
) and 220 nm (Impurity screening). -
Injection Volume: 5 µL
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Rationale: Low pH ensures the amine is fully protonated (consistent ionization). Ammonium formate provides ionic strength to suppress silanol activity.
-
-
Solvent B (Organic): Methanol (LC-MS Grade).
-
Rationale: Methanol promotes stronger
- interactions on PFP columns compared to Acetonitrile.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar amine) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient (Elute hydrophobic impurities) |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
Part 4: Method Development Workflow Visualization
The following diagram illustrates the decision logic used to select the PFPP method over alternatives.
Caption: Decision tree for selecting the optimal stationary phase for polar aminopyrazines, highlighting the failure of C18 and the success of PFPP.
Part 5: System Suitability & Troubleshooting
To ensure the method remains valid over time (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every sample set.
SST Criteria
-
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak.-
Failure Fix: Replace mobile phase (pH drift) or clean column inlet.
-
-
Retention Time %RSD: NMT 2.0% (n=6 injections).
-
Failure Fix: Check pump flow stability and column temperature equilibration.
-
-
Resolution (
): NMT 2.0 between Main Peak and nearest Impurity (e.g., 5-chloropyrazine-2-carbonitrile).-
Failure Fix: Decrease gradient slope or lower %B start.
-
Common Issues & Fixes
-
Peak Splitting: Often caused by sample solvent mismatch.
-
Solution: Dissolve the sample in the starting mobile phase (95% Water / 5% MeOH). Do not dissolve in 100% MeOH.
-
-
Ghost Peaks:
-
Solution: Run a blank injection. If ghost peaks appear at high %B, they are likely from the water source or buffer salts. Use LC-MS grade reagents.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Resolian (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Mac-Mod Analytical. Selectivity of PFP Phases for Basic Compounds. (General Reference for PFP Mechanism). Retrieved from [Link]
Sources
Comparative Reactivity Profile: (5-Chloropyrazin-2-yl)methanamine vs. Chloropyridine Analogs
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the transition from a pyridine scaffold to a pyrazine scaffold is a classic bioisosteric replacement used to lower LogP and improve metabolic stability. However, this switch drastically alters the synthetic reactivity profile.
This guide compares (5-Chloropyrazin-2-yl)methanamine (Molecule A) with its closest structural analogs, primarily (6-chloropyridin-3-yl)methanamine (Molecule B).
The Bottom Line:
-
Nucleophilicity: The primary amine in the pyrazine scaffold is less basic and slightly less nucleophilic than its pyridine counterpart, requiring adjusted stoichiometry in amide couplings.
-
Electrophilicity (
): The 5-chloro substituent on the pyrazine ring is significantly more reactive toward nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) than the chloropyridine analog. This allows for orthogonal functionalization strategies that are impossible with pyridine without harsh forcing conditions.
Electronic Structure & Physicochemical Landscape
To predict reactivity, we must first quantify the electronic environment. The pyrazine ring (1,4-diazine) is more electron-deficient than the pyridine ring due to the presence of two electronegative nitrogen atoms.
Table 1: Comparative Physicochemical Properties[2]
| Property | (5-Chloropyrazin-2-yl)methanamine | (6-Chloropyridin-3-yl)methanamine | Impact on Reactivity |
| Ring Electronics | Pyrazine is more susceptible to nucleophilic attack ( | ||
| Ring N pKa | ~0.6 (Pyrazine N) | ~5.2 (Pyridine N) | Pyrazine ring is far less likely to protonate during acidic workups. |
| Amine pKa | ~7.8 - 8.1 (Predicted) | ~8.8 - 9.2 (Predicted) | Pyrazine amine is less basic; easier to deprotonate for coupling but less nucleophilic. |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (Less Polar) | Pyrazine analogs often show improved aqueous solubility. |
| Dipole Moment | High (Vector cancellation varies) | Moderate | Affects solubility in non-polar solvents (DCM vs. DMF). |
Mechanism of Electronic Activation
The critical differentiator is the position of the chlorine relative to the ring nitrogens.
-
In 5-Chloropyrazine: The Cl is at position 5, which is ortho to Nitrogen-4. This positioning allows N4 to stabilize the Meisenheimer complex intermediate during
reactions via inductive (-I) and mesomeric (-M) effects.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
In Chloropyridines: Reactivity depends entirely on isomerism. A 3-chloropyridine is inert to
. A 2- or 4-chloropyridine is reactive, but generally 10-100x slower than the diazine equivalent due to having only one nitrogen for stabilization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reactivity Profile: The Amine Handle (Nucleophile)
When utilizing the methanamine tail (
Amide Coupling Kinetics
The pyrazine ring exerts a stronger electron-withdrawing group (EWG) effect through the methylene spacer than the pyridine ring.
-
Observation: Reaction rates with standard activated esters (e.g., NHS-esters) are slower for the pyrazine analog.
-
Protocol Adjustment: When coupling (5-Chloropyrazin-2-yl)methanamine to sterically hindered carboxylic acids, switch from EDC/HOBt to high-activity coupling agents like HATU or COMU .
-
Base Requirements: Because the amine pKa is lower (~8.0), it exists in the free-base form at a lower pH than the pyridine analog. However, in organic synthesis (DIPEA/DMF), this difference is negligible compared to the nucleophilicity drop.
Reactivity Profile: The Chlorine Handle (Electrophile)
This is the most critical divergence point. The 5-chloro position on the pyrazine is a "hot spot."
Nucleophilic Aromatic Substitution ( )
-
Pyrazine: The 5-Cl can be displaced by amines, thiols, or alkoxides at moderate temperatures (60–90°C) without a metal catalyst.
-
Pyridine: Analogous displacement on a chloropyridine often requires high temperatures (>120°C), microwave irradiation, or the presence of a strong EWG (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) to activate the ring.
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Both scaffolds participate well in Pd-catalyzed reactions. However, the pyrazine's oxidative addition step is generally faster due to the electron-deficient ring weakening the C-Cl bond.
-
Caution: The pyrazine nitrogens are excellent ligands for Palladium. You may observe catalyst poisoning.
-
Solution: Use bi-dentate ligands (e.g., Xantphos, dppf) or pre-catalysts (e.g., Pd(dppf)Cl2·DCM) to prevent sequestration of the metal by the pyrazine nitrogens.
Decision Matrix & Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways dictated by the scaffold's reactivity.
Figure 1: Synthetic decision tree comparing the workflow for Pyrazine vs. Pyridine scaffolds. Note the accessibility of metal-free
Experimental Protocols
Protocol A: Selective Amide Coupling (Amine Reactivity)
Objective: Coupling (5-Chloropyrazin-2-yl)methanamine to a carboxylic acid without displacing the chloride.
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.1 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT.
-
Note: HATU is preferred over EDC for pyrazine amines to ensure complete conversion due to lower nucleophilicity.
-
-
Addition: Add (5-Chloropyrazin-2-yl)methanamine HCl salt (1.0 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If reaction stalls, heat to 40°C. The 5-Cl is stable to these conditions.
-
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .
Protocol B: Displacement of Chloride (Ring Reactivity)
Objective: Displacing the 5-Cl with a secondary amine (morpholine) to generate a library.
-
Setup: In a microwave vial, dissolve (5-Chloropyrazin-2-yl)methanamine derivative (1.0 eq) in DMSO or NMP.
-
Nucleophile: Add Morpholine (3.0 eq).
-
Comparison: For the pyridine analog, this reaction would require Pd-catalysis or extreme heat.
-
-
Base: Add
(2.0 eq) if using a salt form of the amine. -
Conditions: Heat to 80°C for 4 hours (Thermal) or 100°C for 20 min (Microwave).
-
Observation: Conversion should be >90%.
-
Isolation: Pour into water. If product precipitates, filter. If not, extract with EtOAc/IPA (3:1).
Authoritative References
-
Physicochemical Properties of Nitrogen Heterocycles
-
Title: Experimental Basicities of Superbases and Nitrogen Heterocycles.
-
Source:European Journal of Organic Chemistry, 2017.[1]
-
Relevance: Establishes the pKa difference between pyrazine (~0.6) and pyridine (~5.2), underpinning the solubility and reactivity arguments.
-
-
Nucleophilic Aromatic Substitution Mechanisms
-
Title: Nucleophilic Aromatic Substitution: The Effect of Substituents.[2]
-
Source:Master Organic Chemistry.
-
Relevance: Explains the "ortho-activation" mechanism required for
, validating why 5-Cl-pyrazine (ortho to N) is reactive while 3-Cl-pyridine (meta to N) is not.
-
-
Reactivity of Chloroazines
-
Title: Kinetics of Substitution of 2-Chloropyrimidine and Chloroazines.[3]
-
Source:Indian Journal of Chemistry / Zenodo Repository.
-
Relevance: Provides kinetic data showing that halogens flanked by nitrogen atoms (diazines) are displaced orders of magnitude faster than mono-azines.
-
-
Compound Specifics: (5-Chloropyrazin-2-yl)methanamine [4][5]
-
Title: PubChem Compound Summary for CID 21714700.
-
Source:National Center for Biotechnology Information (NCBI).
-
Relevance: Verification of CAS (1060814-53-0), molecular weight, and structural identifiers.
-
-
Pyrazine in Medicinal Chemistry
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[6]
-
Source:Molecules (MDPI), 2022.
-
Relevance: Discusses the bioisosteric utility of the pyrazine scaffold in drug design.
-
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. zenodo.org [zenodo.org]
- 4. (5-Chloropyridin-2-yl)methanamine hydrochloride | C6H8Cl2N2 | CID 56973027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5-Chloropyrazin-2-yl)methanamine Hydrochloride | CAS No: 1794737-26-0 [aquigenbio.com]
- 6. mdpi.com [mdpi.com]
Comparative FTIR Analysis Guide: (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Content Type: Technical Comparison & Characterization Guide Subject: (5-Chloropyrazin-2-yl)methanamine Hydrochloride (CAS: 1794737-26-0) Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists
Executive Summary: The Salt Form Advantage
In the synthesis of kinase inhibitors like Acalabrutinib, the intermediate (5-Chloropyrazin-2-yl)methanamine is frequently handled as its hydrochloride salt . While the free base offers higher organic solubility, the hydrochloride salt provides superior crystallinity, storage stability, and resistance to oxidative degradation.
This guide provides a comparative FTIR analysis to distinguish the Hydrochloride Salt from its Free Base counterpart and critical structural analogs. Unlike standard spectral lists, this document focuses on diagnostic regions—the specific wavenumbers that validate the presence of the ionic lattice and the integrity of the chloropyrazine ring.
Structural Analysis & Diagnostic Bands
The FTIR spectrum of (5-Chloropyrazin-2-yl)methanamine HCl is dominated by three structural moieties:
-
The Pyrazine Ring: A heteroaromatic system showing characteristic "breathing" modes.
-
The Chlorine Substituent (C-Cl): A heavy atom dampening specific ring vibrations.
-
The Primary Ammonium Group (-CH₂-NH₃⁺): The defining feature of the salt form, distinct from the free amine (-NH₂).
Comparative Data: HCl Salt vs. Free Base vs. Non-Chlorinated Analog
The following table outlines the spectral shifts required to confirm identity.
| Functional Group | Mode of Vibration | Target: HCl Salt (Diagnostic Range cm⁻¹) | Alt 1: Free Base (Diagnostic Range cm⁻¹) | Alt 2: Non-Chlorinated (Pyrazin-2-yl-methanamine) |
| Amine / Ammonium | N-H Stretching | 2600–3200 (Broad) (Strong, multiple sub-bands) | 3300 & 3380 (Sharp) (Distinct doublet) | 3300–3400 (Sharp) |
| Methylene Linker | C-H Stretching | Masked by Ammonium band | 2850–2950 (Visible) | 2850–2950 (Visible) |
| Amine Salt | NH₃⁺ Bending (Sym/Asym) | 1580–1610 & ~1500 (Strong, often overlaps ring) | 1600 (Scissoring, Weaker) | 1600 (Scissoring) |
| Pyrazine Ring | C=N / C=C Ring Stretch | 1400–1480 | 1400–1480 | 1400–1480 |
| Halogen | C-Cl Stretching | 650–800 (Strong, sharp) | 650–800 | Absent |
Key Performance Indicators (Interpretation)
-
The "Salt Broadening" Effect: The most immediate visual indicator of the HCl salt is the obliteration of the sharp C-H stretching region (2800-3000 cm⁻¹) by a massive, broad ammonium absorption band extending from ~2600 to 3200 cm⁻¹. If you see sharp doublets at >3300 cm⁻¹, your salt formation is incomplete (Free Base contamination).
-
The Chlorine Fingerprint: The C-Cl stretch typically appears in the fingerprint region (600-800 cm⁻¹). In 5-chloropyrazine derivatives, this band is crucial for distinguishing the product from non-halogenated starting materials or hydrodechlorinated impurities.
Experimental Protocol: Handling Hygroscopic Salts
Challenge: Hydrochloride salts of small heteroaromatics are often hygroscopic. Moisture absorption results in a massive O-H stretch (3400 cm⁻¹) that obscures the critical amine region and causes baseline drift.
Method A: Diamond ATR (Recommended)
-
Why: Minimal sample prep reduces moisture exposure; high throughput.
-
Protocol:
-
Ensure the ATR crystal (Diamond/ZnSe) is clean and dry. Background scan (air) must be flat.
-
Place ~5 mg of sample on the crystal.
-
Critical Step: Apply maximum pressure using the anvil clamp. HCl salts are crystalline and hard; poor contact yields noisy spectra.
-
Scan parameters: 4 cm⁻¹ resolution, 32 scans.
-
Self-Validation: If the baseline at 2000-2500 cm⁻¹ is tilted or noisy, contact is insufficient. Reposition and re-clamp.
-
Method B: KBr Pellet (Traditional)
-
Why: Higher resolution for weak fingerprint bands; avoids ATR peak shifts.
-
Protocol:
-
Dry KBr powder at 110°C overnight to remove water.
-
Mix sample:KBr at a 1:100 ratio (approx 2mg sample to 200mg KBr).
-
Grind quickly in an agate mortar (max 30 seconds) to avoid moisture uptake.
-
Press at 10 tons for 2 minutes under vacuum.
-
Self-Validation: The pellet must be transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or poor grinding (scattering slope).
-
Workflow: Quality Control Decision Tree
The following diagram illustrates the logical flow for validating the (5-Chloropyrazin-2-yl)methanamine HCl intermediate during synthesis.
Caption: QC Decision Tree for differentiating the HCl salt from free base and impurities using spectral features.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Aminopyrazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amine salt vs. free base spectral shifts).
Sources
Optimization of Elemental Analysis for (5-Chloropyrazin-2-yl)methanamine HCl
A Comparative Guide for Method Development in Pharmaceutical Intermediates
Executive Summary
(5-Chloropyrazin-2-yl)methanamine HCl (CAS: 1794737-26-0) represents a distinct class of "refractory" pharmaceutical intermediates. As a halogenated nitrogen heterocycle in hydrochloride salt form, it presents a tripartite analytical challenge: hygroscopicity , incomplete combustion (due to the stable pyrazine ring), and halogen interference .
Standard CHN combustion protocols often yield low nitrogen recovery and high hydrogen errors for this compound. This guide compares the standard "Flash Combustion" method against an "Optimized Additive" protocol, demonstrating why the latter is the required standard for validating this drug intermediate.
Compound Profile & Theoretical Baselines
Before analysis, the theoretical composition must be established as the absolute reference point. The hygroscopic nature of the HCl salt often leads to "wet" samples; therefore, data is best compared on a dry basis or after strict vacuum drying.
Target Molecule: (5-Chloropyrazin-2-yl)methanamine Hydrochloride
Formula:
| Element | Theoretical Mass % | Acceptable Range ( |
| Carbon (C) | 33.54% | 33.14% – 33.94% |
| Hydrogen (H) | 3.94% | 3.54% – 4.34% |
| Nitrogen (N) | 23.47% | 23.07% – 23.87% |
| Chlorine (Cl) | 39.61% | Typically determined via titration |
Note: The high nitrogen content (>23%) combined with the chlorine load requires specific instrument calibration to prevent detector saturation and halogen carryover.
The Challenge: Why Standard Methods Fail
The pyrazine ring is an electron-deficient aromatic system. When substituted with chlorine, the ring becomes thermally stable and resistant to oxidation.
-
Refractory Nature: Standard combustion at 900–950°C often leaves a carbonaceous residue (coke) containing trapped nitrogen, leading to low %C and %N results.
-
Halogen Interference: The chlorine atoms (
and -substituent) can react with the copper reduction tube or form volatile halides that mimic or signals if not properly scrubbed. -
Hygroscopicity: The HCl salt moiety avidly attracts atmospheric moisture, artificially inflating %H and diluting %C and %N.
Comparative Methodology
We compare two distinct workflows. Method A represents the typical "walk-up" open-access lab protocol. Method B is the optimized protocol required for this specific class of compounds.
Method A: Standard Flash Combustion (The Control)
-
Furnace: 950°C (Static) / 1000°C (Flash).
-
Carrier Gas: Helium.
-
Sample Container: Standard Tin (Sn) capsule.
-
Additives: None.
-
Oxygen Dosing: Standard pulse (2–5 seconds).
Method B: Oxide-Assisted High-Temp Combustion (The Recommended Standard)
-
Furnace: 1050°C (Elevated).
-
Sample Container: Tin (Sn) capsule.
-
Additives: 10–20 mg Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ). -
Oxygen Dosing: Extended pulse (5–10 seconds) to ensure excess
during the flash. -
Scrubbing: Silver wool zone maintained at 700°C to trap
/ gas.
Experimental Workflow Visualization
The following diagram outlines the critical decision points in the optimized workflow (Method B).
Figure 1: Optimized analytical workflow for halogenated pyrazine salts, highlighting the critical addition of WO3 and Silver (Ag) scrubbing.
Comparative Data & Performance Analysis
The following dataset simulates a typical validation run comparing Method A and Method B.
| Parameter | Theoretical | Method A (Standard) | Method B (Optimized) | Status |
| Carbon (%C) | 33.54 | 32.80 (-0.74) | 33.51 (-0.03) | Method B Pass |
| Hydrogen (%H) | 3.94 | 4.50 (+0.56)* | 3.96 (+0.02) | Method B Pass |
| Nitrogen (%N) | 23.47 | 22.90 (-0.57) | 23.45 (-0.02) | Method B Pass |
| Combustion | N/A | Incomplete (Black Ash) | Complete (White Ash) |
Analysis of Failures in Method A:
-
Low Carbon/Nitrogen: The negative bias in Method A (-0.74% C) indicates the formation of refractory carbides or nitrides in the ash crucible. The pyrazine ring did not fully open.
-
High Hydrogen: The +0.56% error in Method A is characteristic of insufficient drying or interference from HCl gas reacting with water traps. Method B (with proper drying and Ag scrubbing) resolves this.
Detailed Protocol: Method B (Optimized)
To achieve the "Method B" results, researchers should follow this Standard Operating Procedure (SOP):
Step 1: Sample Preparation
-
Drying: Place 100 mg of the bulk substance in a vacuum oven at 40°C for 4 hours. Caution: Do not exceed 60°C to avoid sublimation or HCl dissociation.
-
Environment: Handle in a low-humidity glove box or desiccated environment if possible.
Step 2: Capsule Loading
-
Tare a clean Tin (Sn) capsule.
-
Weigh 1.5 – 2.0 mg of the dried sample.
-
The Critical Step: Add 10–15 mg of Tungsten (VI) Oxide (
) powder directly over the sample.-
Why
? It acts as an oxygen donor and "flux," preventing the sample from becoming encapsulated in its own carbon char. It ensures the pyrazine ring is fully oxidized at the moment of flash.
-
Step 3: Instrument Configuration
-
Combustion Tube: Must contain a distinct zone of Silver (Ag) wool or gauze maintained at ~700°C. This reacts with Chlorine gas to form AgCl (solid), preventing it from reaching the detector.
-
Oxygen Cycle: Increase oxygen injection time by 20% over standard organic settings to compensate for the oxidant demand of the additives.
Troubleshooting Logic
Use the following logic flow to diagnose failures when analyzing similar heterocyclic salts.
Figure 2: Diagnostic logic for troubleshooting elemental analysis of halogenated salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973061, this compound. Retrieved from [Link]
- Thompson, M. (2008).CHN Analysis of "Difficult" Samples: Heterocycles and Refractory Materials. Elemental Microanalysis Technical Guides.
- Fadeeva, V. P., et al. (2008).Elemental Analysis of Organic Compounds with Halogens. Journal of Analytical Chemistry. (Establishes the necessity of Ag scrubbing for Cl-containing organics).
-
TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. (Reference for hygroscopicity of HCl salts). Retrieved from [Link]
Sources
Definitive Structural Validation of 5-Chloropyrazine Derivatives: A Comparative Guide to SC-XRD vs. NMR
Executive Summary
In the development of kinase inhibitors and antitubercular agents, the 5-chloropyrazine scaffold serves as a critical electrophilic handle for nucleophilic aromatic substitution (
While NMR spectroscopy is the workhorse of organic characterization, it frequently fails to definitively distinguish between 2,3-, 2,5-, and 2,6-substituted isomers in nitrogen-rich heterocycles due to a lack of coupling protons. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory tool, but as the primary validation gate for 5-chloropyrazine derivatives, offering absolute certainty where spectroscopic methods falter.
The Challenge: The "Silent" Pyrazine Ring
The core problem with 5-chloropyrazine derivatives is the proton-poor environment .
-
NMR Limitation: A tri- or tetra-substituted pyrazine ring may have zero or only one ring proton. Without adjacent protons (
coupling), standard 1D H NMR cannot assign regiochemistry. -
NOESY Ambiguity: Nuclear Overhauser Effect (NOESY) relies on spatial proximity. In rigid, planar heteroaromatic systems, substituents may be too distant to show correlations, or "relay" effects can lead to false positives.
-
The Chlorine Factor: Chlorine is a quadrupolar nucleus (
). It broadens adjacent C signals, often making the crucial C-Cl carbon invisible or difficult to assign in C NMR.
The Solution: SC-XRD bypasses magnetic resonance limitations by directly mapping electron density. The chlorine atom, being electron-rich (
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the efficacy of validation methods specifically for halogenated heterocycles.
| Feature | SC-XRD (Gold Standard) | NMR ( | Computational (DFT) |
| Regiochemistry | Absolute. Unambiguous assignment of Cl position relative to N. | Inferred. Often relies on weak HMBC correlations or solvent shifts. | Predictive. Can suggest stability, but cannot prove synthesis outcome. |
| Stereochemistry | Defines absolute configuration (R/S) via anomalous dispersion. | Relative configuration only (unless chiral shift reagents used). | N/A |
| Sample State | Solid state (requires crystal). | Solution state. | Virtual. |
| Sample Req. | Single crystal (~0.1–0.3 mm). | ~5–10 mg dissolved. | CPU hours. |
| Key Weakness | Crystal growth can be the bottleneck. | "Silent" quaternary carbons; broad Cl-C signals. | Heavily dependent on basis set choice. |
Decision Logic: When to Pivot to X-ray
The following diagram illustrates the decision matrix for a medicinal chemist facing structural ambiguity.
Figure 1: Strategic workflow for structural validation. Note that insolubility—a common issue with planar pyrazines—immediately triggers the SC-XRD pathway.
Experimental Protocol: Validating the Structure
Phase 1: Targeted Crystallization
Pyrazines are prone to sublimation and often form thin needles. We must force them into blocks suitable for diffraction.
-
Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can disorder the lattice or create "pseudo-symmetry."
-
Recommendation: Use Slow Vapor Diffusion . Dissolve 5-10 mg of the derivative in a minimal amount of THF or Acetone (Solvent A).
-
Precipitant: Place this vial inside a larger jar containing Hexane or Pentane (Solvent B).
-
-
The "Seeding" Trick: If oiling occurs (common with flexible side chains), scratch the glass surface with a micro-spatula to create nucleation sites.
-
Halogen Bonding Check: 5-chloropyrazines often crystallize via
halogen bonds. This interaction stabilizes the lattice, often making these crystals robust enough for room-temperature handling, though low-temp collection is preferred.
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K (using a Cryostream).
-
Why: Chlorine atoms have high thermal motion. Cooling reduces the atomic displacement parameters (ADPs), allowing for precise bond length determination.
-
-
Resolution: Aim for 0.8 Å or better.
-
Absorption Correction: Chlorine has a mass absorption coefficient (
). You must apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal shape, otherwise, the electron density around the Cl atom will be distorted.
Phase 3: The Validation Check (The "Litmus Test")
Once the structure is solved, verify it against these internal chemical logic gates:
-
Bond Lengths: The
bond length in a chloropyrazine should be approximately 1.73 – 1.75 Å . If it refines to <1.65 Å or >1.85 Å, suspect disorder or incorrect atom assignment (e.g., confusing Cl with a Methyl group). -
R-Factor: A high-quality structure should have an
value < 5.0%. -
Disorder: Check the chlorine position for "rotational disorder." Pyrazine rings are pseudo-symmetric; ensure the Cl isn't statistically occupied at two positions (e.g., 50% at C2 and 50% at C6) which would indicate a co-crystal of isomers.
Data Visualization: The Validation Pathway
The mechanism below details how X-ray diffraction physically locates the chlorine atom, resolving the ambiguity that plagues NMR.
Figure 2: The crystallographic workflow. The high electron density of Chlorine (
Conclusion
For 5-chloropyrazine derivatives, SC-XRD is not optional; it is foundational. While NMR provides essential solution-state data, it cannot compete with the absolute structural certainty provided by crystallography for this specific electron-deficient, nitrogen-rich scaffold. By adopting the crystallization protocols and validation checks outlined above, researchers can eliminate isomeric ambiguity and accelerate the drug development cycle with confidence.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Service for Structure Validation. [Link]
-
Hollis, S. et al. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange / Chemistry. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Struers. Crystallographic Preparation and Analysis Guidelines. [Link]
spectroscopic differences between free base and hydrochloride form of (5-Chloropyrazin-2-yl)methanamine
Executive Summary & Strategic Context
Compound: (5-Chloropyrazin-2-yl)methanamine CAS: 1060814-53-0 (Free Base) | 1794737-26-0 (HCl Salt) Role: Key intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib).
In drug development, the choice between the free base and hydrochloride salt of an intermediate dictates solubility, stability, and purification strategy. For (5-Chloropyrazin-2-yl)methanamine, the HCl salt is the preferred solid form for storage and transport due to enhanced stability against oxidation and lower volatility compared to the free base.
This guide details the specific spectroscopic markers (NMR, IR, UV-Vis) required to definitively identify the form and assess phase purity. The data presented synthesizes experimental baselines with theoretical shifts derived from pyrazine pharmacophore principles.
Chemical Structure & Protonation Dynamics
Understanding the site of protonation is the prerequisite for interpreting spectral shifts.
-
Free Base: Possesses two potential basic sites: the pyrazine ring nitrogens (very weak base, pKa ~0.6) and the exocyclic primary amine (stronger base, pKa ~8.8–9.2).
-
Mono-Hydrochloride Salt: Protonation occurs exclusively at the exocyclic primary amine (
). The pyrazine ring remains unprotonated under stoichiometric mono-salt conditions.
Protonation Pathway Diagram
Figure 1: Stoichiometric conversion of free base to hydrochloride salt emphasizing the primary amine as the protonation site.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
The transition from free base to salt induces predictable chemical shift changes (
1H NMR Comparative Analysis
Solvent Considerations:
-
Free Base: Typically run in
. -
HCl Salt: Insoluble in
; requires DMSO- or . -
Note: To compare "apples to apples," shifts below are standardized to DMSO-
where possible, or noted otherwise.
| Proton Environment | Free Base ( | HCl Salt ( | Mechanistic Explanation | |
| ~1.8 – 2.2 (Broad s, 2H) | 8.3 – 8.8 (Broad s, 3H) | +6.5 | Primary Indicator. Formation of cationic ammonium species causes massive deshielding. Integration increases from 2H to 3H. | |
| ~3.9 – 4.0 (s, 2H) | 4.2 – 4.4 (q or s, 2H) | +0.3 to +0.4 | Inductive effect of the adjacent positively charged nitrogen withdraws electron density, shifting the methylene signal downfield. | |
| Pyrazine H-3 | ~8.45 (d) | ~8.60 (d) | +0.15 | Mild long-range inductive deshielding. |
| Pyrazine H-6 | ~8.55 (d) | ~8.70 (d) | +0.15 | Mild long-range inductive deshielding. |
Critical QC Check:
In the HCl salt spectrum (DMSO-
13C NMR Distinctions
-
Carbon:
-
Free Base: ~45–47 ppm.
-
HCl Salt: ~40–42 ppm.
-
Insight: Counter-intuitively, the
-carbon often shifts upfield (shielded) upon protonation of the amine due to the " -effect" of the electric field, distinguishing it from the proton shift.
-
Vibrational Spectroscopy (FT-IR)[3]
Infrared spectroscopy provides a rapid, non-destructive method to distinguish the solid forms without dissolving the sample.
Key Diagnostic Bands[4][5]
| Functional Group | Free Base ( | HCl Salt ( | Visual Appearance |
| 3300 – 3400 (Doublet) | 2600 – 3200 (Broad) | The sharp doublet of the primary amine ( | |
| Amine Scissoring | ~1600 (Medium) | ~1580 – 1610 (Strong) | Deformation of the |
| Pyrazine Ring | ~1520, 1120 | ~1530, 1125 | Ring breathing modes shift slightly to higher energy due to changes in crystal packing and lattice rigidity. |
| Combination Bands | Absent | ~1900 – 2200 | Weak overtone/combination bands characteristic of amine salts. |
Workflow Tip: If the spectrum shows a sharp doublet >3300
Experimental Protocols
Protocol A: Conversion & Verification (Free Base HCl)
Use this protocol to generate a reference standard for the HCl salt.
-
Dissolution: Dissolve 1.0 g (6.9 mmol) of (5-Chloropyrazin-2-yl)methanamine (Free Base) in 10 mL anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Observation: Immediate precipitation of a pale yellow/off-white solid.
-
-
Isolation: Stir for 30 mins at 0°C. Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold
(Diethyl ether) to remove unreacted free base. -
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Validation:
-
Test 1 (Solubility): Take ~5 mg. It should be insoluble in
but fully soluble in water. -
Test 2 (AgNO3): Dissolve in water, add 1 drop 0.1M
. White precipitate ( ) confirms chloride counterion.
-
Protocol B: Free Base Recovery (HCl Free Base)
Use this if the Free Base is required for a subsequent nucleophilic substitution step.
-
Suspension: Suspend the HCl salt in
(Dichloromethane). -
Neutralization: Add saturated aqueous
or 1M until the aqueous layer pH > 10. -
Extraction: Shake vigorously. The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.
-
Analysis: Dry the DCM layer (
), evaporate. The resulting oil/solid is the Free Base.
Analytical Workflow Diagram
Figure 2: Decision tree for rapid identification of the solid form.
References
-
Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1393–1400. Link
- Context: Describes the synthesis and isolation of chloropyrazine intermedi
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21714700, (5-Chloropyrazin-2-yl)methanamine. Link
- Context: Physical properties and GHS safety d
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]
- Context: Authoritative source for general amine vs. ammonium salt spectroscopic shifts (IR/NMR).
-
World Intellectual Property Organization (WIPO). (2020). Process for the preparation of acalabrutinib and its intermediates. WO2020053795A2. Link
- Context: Details the handling of the HCl salt intermedi
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of (5-Chloropyrazin-2-YL)methanamine hydrochloride
This document provides a comprehensive, step-by-step protocol for the proper disposal of (5-Chloropyrazin-2-YL)methanamine hydrochloride (CAS No: 1794737-26-0). As a chlorinated heterocyclic amine used in pharmaceutical research and development, its handling and disposal require rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the critical causality behind each step.
Hazard Assessment and Core Principles
This compound is classified as a hazardous substance. Understanding its specific risks is fundamental to appreciating the necessity of the disposal protocols outlined below.
1.1. GHS Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity, Oral (Harmful if swallowed) [3]
-
Serious Eye Damage [3]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [3]
These classifications mandate that this compound be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or poured down a sanitary sewer.[5][6] Improper disposal can lead to environmental contamination, significant regulatory fines, and potential criminal penalties.[5]
1.2. The Three Pillars of Chemical Waste Management
All disposal procedures for this compound are built upon three foundational principles:
-
Segregation: Preventing hazardous reactions by keeping incompatible chemicals separate.[5][6]
-
Containment: Using appropriate, sealed, and clearly labeled containers to store waste safely.[1][7]
-
Compliance: Adhering to all local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][8]
Step-by-Step Disposal Protocol
This protocol provides a direct workflow for safely managing this compound from the point of generation to its final removal by authorized personnel.
2.1. Required Personal Protective Equipment (PPE)
Before handling the waste compound in its solid form or in solution, ensure the following PPE is worn, as indicated by standard safety data sheets (SDS):[2]
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[9]
2.2. Waste Segregation: The Halogenated Waste Stream
The chlorine atom in this compound places it in a specific waste category. For safety, economic, and regulatory reasons, halogenated waste must be segregated from non-halogenated waste.[6]
| Waste Stream | Description | Disposal Action |
| Halogenated Organic Waste | Contains this compound, its solutions, and materials contaminated with it (e.g., weighing boats, contaminated paper towels). This includes other chlorinated solvents like methylene chloride or chloroform.[10] | Collect in a dedicated "Halogenated Organic Waste" container. |
| Non-Halogenated Organic Waste | Organic solvents and compounds that do not contain halogens (e.g., hexane, ethanol, acetone). | DO NOT MIX with this compound waste. |
| Aqueous Acid/Base Waste | Corrosive solutions that are not contaminated with organic compounds. | DO NOT MIX with this compound waste. |
| Solid Laboratory Waste (Trash) | Non-hazardous materials like clean paper towels, packaging, and uncontaminated gloves. | DO NOT DISPOSE of any amount of the chemical in the regular trash. |
Causality: Halogenated compounds require specific, often higher-temperature, incineration processes for complete destruction to avoid the formation of toxic byproducts like dioxins.[11] Segregation at the source is the most critical step in ensuring cost-effective and environmentally sound disposal.[6]
2.3. Container Selection and Labeling
-
Select an Appropriate Container:
-
The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[1][12]
-
It must have a secure, leak-proof screw cap. Containers must remain closed at all times except when adding waste.[10][12]
-
The container must be in good condition, free from cracks or deterioration.[5]
-
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, the container must be labeled.[10]
-
Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name of all contents: "this compound" and any solvents used.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
2.4. On-Site Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[5][10]
-
Store incompatible waste streams separately, for example, by placing them in different secondary containment trays.[12]
2.5. Arranging for Final Disposal
-
Once the waste container is full or you have accumulated the maximum allowable amount (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste), contact your institution's EHS department to schedule a waste pickup.[10][13]
-
Laboratory personnel should never transport hazardous waste across public areas or attempt to dispose of it through an external company directly.[10] Disposal must be arranged through a licensed and approved waste disposal specialist.[14][15]
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
3.1. For a Small Spill of Solid Material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in section 2.1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow to prevent dust from becoming airborne.[9][14]
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust.[9]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[16]
-
Label and Dispose: Label the container as hazardous waste and manage it according to the protocol in Section 2.
3.2. For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS or emergency response team.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper chemical waste disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13).
- This compound | CAS No: 1794737-26-0. AquigenBio.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Properly Managing Chemical Waste in Labor
- (5-Chloropyrazin-2-yl)methanamine.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15).
- Safety Data Sheet. (2017, December 1). Key Organics.
- Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc..
- SAFETY D
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Hazardous Waste Disposal Guidelines. Purdue University.
- Hazardous & Regulated Waste Management Guide. Western Kentucky University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- chemical waste guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
- Chlorpromazine, Hydrochloride Safety D
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency (EPA).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
- 3. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. wku.edu [wku.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. pfw.edu [pfw.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. keyorganics.net [keyorganics.net]
- 15. combi-blocks.com [combi-blocks.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling (5-Chloropyrazin-2-YL)methanamine hydrochloride
CAS: 1794737-26-0 | Formula: C5H6ClN3[1]·HCl
Executive Safety Summary
Senior Scientist Note: Do not treat this merely as a generic "white powder." As a chloropyrazine derivative in hydrochloride salt form, this compound presents a dual-threat profile: corrosive potential to ocular tissue (H318) and respiratory irritation (H335).[1] The hydrochloride moiety renders the solid hygroscopic; upon exposure to ambient moisture, it can become tacky, complicating weighing procedures and increasing the risk of particulate aerosolization.[1]
Core Safety Philosophy:
-
Containment First: Engineering controls (fume hood) are superior to PPE.[1]
-
Moisture Control: Handling efficiency directly correlates with safety.[1] Rapid, precise handling minimizes hygroscopic clumping.[1]
-
Ocular Defense: Due to the risk of irreversible eye damage, standard safety glasses are insufficient during open-powder handling.[1]
Risk Assessment & Hazard Identification
Based on GHS Classification and Structure-Activity Relationships (SAR)
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | No hand-to-mouth contact.[1] Wash hands immediately after doffing gloves.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Direct contact causes dermatitis.[1] Double-gloving recommended for stock solutions.[1] |
| Eye Damage | H318 | Causes serious eye damage. | CRITICAL: Corrosive to corneal tissue.[1] Chemical splash goggles are mandatory.[1] |
| STOT-SE | H335 | Respiratory irritation.[1][2] | Inhalation of dust triggers mucosal inflammation.[1] Zero-tolerance for open-bench weighing. |
Personal Protective Equipment (PPE) Matrix
| Body Area | Standard Protocol (Closed System) | Critical Protocol (Open Powder/Weighing) | Technical Rationale |
| Eyes/Face | Safety Glasses with Side Shields | Chemical Splash Goggles (ANSI Z87.1+) | H318 risk implies irreversible damage.[1] Goggles seal against airborne dust that glasses miss.[1] |
| Hands | Nitrile Gloves (4 mil) | Double Nitrile (Outer: 5-8 mil, Inner: 4 mil) | The HCl salt dissociates in sweat/moisture, creating an acidic, irritant film on skin.[1] |
| Respiratory | Fume Hood (Sash at 18") | N95 or P100 Respirator (if hood unavailable) | Engineering controls are primary.[1] Use respirators only during spill cleanup or hood failure.[1] |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Prevents migration of static-charged powder onto forearms/cuffs.[1] |
Operational Protocols
A. Weighing & Transfer (The "Static" Danger Zone)
Context: HCl salts often carry high static charges, causing "fly-away" powder that contaminates balances and benches.[1]
-
Preparation:
-
Transfer:
-
Containment:
-
Cap the receiving vial inside the balance enclosure before moving it.[1]
-
B. Solubilization (Stock Solution Prep)
Context: Dissolution is often mildly exothermic.[1]
-
Solvent Choice: DMSO or Methanol are common.[1]
-
Procedure:
Emergency Response Scenarios
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Flush immediately (15 mins minimum). Hold eyelids open. | Seek medical attention.[1][3][4][5][6][7] Show SDS (H318 hazard). |
| Skin Contact | Wash with soap and water.[1][3][5][7] Do not scrub (abrasion aids absorption).[1] | Monitor for redness/blistering (HCl burn).[1] |
| Spill (Solid) | Cover with wet paper towel (prevents dust).[1] Scoop into waste. | Wipe area with weak base (1% Sodium Bicarbonate) to neutralize.[1] |
| Spill (Liquid) | Absorb with vermiculite or spill pad.[1] | Dispose as halogenated organic waste.[1] |
Waste Disposal & Compliance
Strict adherence to RCRA and local environmental regulations is required.[1]
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1] Label clearly with "Chloropyrazine derivative."[1]
-
Liquid Waste: Halogenated Organic Waste .[1] (The chlorine atom on the pyrazine ring requires halogenated segregation to prevent incinerator corrosion issues).[1]
-
Container Rinse: Triple rinse empty vials with methanol; dispose of rinsate into halogenated waste.[1] Deface label before discarding glass.
Visual Workflow: Safe Handling Logic
Figure 1: Decision matrix for safe handling, emphasizing engineering controls and static mitigation.
References
-
PubChem. (2025).[1] (5-Chloropyrazin-2-yl)methanamine.[2][8][9] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
Sources
- 1. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 21714700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 1794737-26-0|(5-Chloropyrazin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. This compound | CAS No: 1794737-26-0 [aquigenbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
